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  • Product: n-Methoxybenzenesulfonamide
  • CAS: 3729-53-1

Core Science & Biosynthesis

Foundational

N-Methoxybenzenesulfonamide: Physicochemical Profiling and Synthetic Utility in Electrophilic Halogenation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern synthetic organic chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern synthetic organic chemistry and drug development, the precise installation of functional groups dictates the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). N-Methoxybenzenesulfonamide (CAS: 3729-53-1) has emerged as a highly versatile structural scaffold[1]. While it possesses intrinsic value in medicinal chemistry as a bioisostere and intermediate, its most profound application lies in its conversion to N-chloro-N-methoxybenzenesulfonamide (CAS: 2051199-82-5) —a structurally simple, highly reactive electrophilic chlorinating reagent[2][3].

This whitepaper provides an in-depth technical analysis of N-methoxybenzenesulfonamide, detailing its physical constants, the causality behind its synthetic methodologies, and its critical role in advanced halogenation workflows.

Physicochemical Profiling and Quantitative Data

Understanding the physical constants of N-methoxybenzenesulfonamide and its active N-chloro derivative is essential for predicting solubility, reactivity, and behavior during chromatographic purification. The methoxy group (-OCH₃) attached to the sulfonamide nitrogen significantly alters the electronic environment, withdrawing electron density via induction while providing resonance stabilization to radical or cationic intermediates formed during halogenation[3].

Table 1: Physical Constants of N-Methoxybenzenesulfonamide
PropertyValueSource/Notes
IUPAC Name N-methoxybenzenesulfonamideStandard nomenclature[1]
CAS Registry Number 3729-53-1Unique identifier[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol Computed average mass[1]
Exact Mass 187.030314 DaHigh-resolution mass spectrometry target[1]
Topological Polar Surface Area 63.8 ŲPredictor of membrane permeability[1]
XLogP3 (Estimated) 0.9Indicates moderate lipophilicity[1]
Appearance Colorless oil to low-melting solidTypical for N-alkoxy sulfonamides
Table 2: Properties of the Active Reagent (N-Chloro Derivative)
PropertyValueSource/Notes
Chemical Name N-Chloro-N-methoxybenzenesulfonamideElectrophilic agent[2]
CAS Registry Number 2051199-82-5[2]
Molecular Formula C₇H₈ClNO₃S[2]
Molecular Weight 221.66 g/mol [2]
Primary Application Electrophilic chlorinationTargets 1,3-diketones, heteroarenes[3]

Synthetic Methodology: The Parent Scaffold

The synthesis of N-methoxybenzenesulfonamide relies on a nucleophilic acyl substitution pathway. The protocol must be tightly controlled to prevent over-sulfonylation and ensure high yields.

Experimental Protocol 1: Synthesis of N-Methoxybenzenesulfonamide

Objective: To synthesize the parent scaffold via the coupling of benzenesulfonyl chloride and O-methylhydroxylamine.

Step-by-Step Methodology:

  • Preparation: Suspend O-methylhydroxylamine hydrochloride (1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 equiv) to the suspension.

    • Causality: Pyridine serves a dual purpose. First, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Add benzenesulfonyl chloride (1.0 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C suppresses the exothermic nature of the reaction, preventing the formation of di-sulfonylated byproducts and minimizing the degradation of the hydroxylamine.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Self-Validating Workup: Quench the reaction with 1M aqueous HCl.

    • Causality: The acidic wash selectively protonates the excess pyridine, pulling it into the aqueous layer while leaving the neutral N-methoxybenzenesulfonamide in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

SynthesisWorkflow A Benzenesulfonyl Chloride C Pyridine / CH2Cl2 0°C to RT A->C Electrophile B O-Methylhydroxylamine Hydrochloride B->C Nucleophile D N-Methoxybenzenesulfonamide (CAS: 3729-53-1) C->D Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for N-methoxybenzenesulfonamide via nucleophilic substitution.

Activation and Application: The Chlorinating Reagent

Once synthesized, N-methoxybenzenesulfonamide is converted into N-chloro-N-methoxybenzenesulfonamide. This reagent is highly effective for the chlorination of 1,3-diketones, β-keto esters, phenols, anisoles, and aromatic amines[3]. It is particularly valuable in the synthesis of chemoselectively functionalized ketoesters via the halogenative C–C bond cleavage of cyclic diketones[4].

Experimental Protocol 2: Electrophilic Chlorination of 1,3-Cyclohexanedione

Objective: To generate a di-chloro functionalized ketoester using N-chloro-N-methoxybenzenesulfonamide.

Step-by-Step Methodology:

  • Reagent Activation: Treat N-methoxybenzenesulfonamide with sodium hypochlorite (NaOCl) in a biphasic mixture of ethyl acetate and water, slightly acidified with acetic acid, to generate the N-chloro reagent in situ or isolate it as a stable intermediate[3].

  • Substrate Introduction: To a solution of 1,3-cyclohexanedione (1.0 mmol) and the N-chloro reagent (3.6 mmol) in methanol (10 mL), add Na₂HPO₄ (0.5 mmol)[4].

    • Causality: Na₂HPO₄ acts as a crucial buffer salt. It prevents the reaction medium from becoming overly acidic (which would lead to non-selective degradation) and specifically facilitates the alcoholytic ring-opening reaction of the transient 2,2-dichloro-1,3-cyclohexanedione intermediate[4].

  • Reaction: Stir the mixture at room temperature for 30 minutes[4].

  • Isolation: Evaporate the methanol. Dissolve the crude residue in CH₂Cl₂ and filter to remove inorganic salts[4].

  • Purification: Evaporate the CH₂Cl₂, resuspend in hexane with sonication, and filter to yield the pure chemoselectively functionalized ketoester[4].

Mechanism A N-Chloro-N-methoxybenzenesulfonamide (Active Reagent) C Electrophilic Chlorine Transfer (Cl+) A->C Heterolytic N-Cl Cleavage B Electron-Rich Substrate (e.g., 1,3-Diketone) B->C Nucleophilic Attack D Chlorinated Product (e.g., 2-Chloro-1,3-diketone) C->D Product Formation E N-Methoxybenzenesulfonamide (Recyclable Byproduct) C->E Leaving Group Expulsion

Figure 2: Mechanism of electrophilic chlorination using the N-chloro derivative.

Conclusion

N-Methoxybenzenesulfonamide (CAS 3729-53-1) is a foundational building block whose true potential is unlocked upon N-chlorination. The resulting N-chloro-N-methoxybenzenesulfonamide (CAS 2051199-82-5) provides synthetic chemists with a mild, highly regioselective, and efficient tool for electrophilic halogenation. By understanding the physicochemical properties and the mechanistic causality behind its reactivity, researchers can confidently integrate this scaffold into complex total syntheses and late-stage drug functionalization workflows.

References

  • National Center for Biotechnology Information. "N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783 - PubChem." PubChem, [Link]

  • ChemSrc. "CAS No. 2051199-82-5 | N-Chloro-N-methoxybenzenesulfonamide." ChemSrc, [Link]

  • Pu, Xiaoqiu, et al. "N-Chloro-N-methoxybenzenesulfonamide: A Chlorinating Reagent." European Journal of Organic Chemistry, 2016(36), 5937-5940. [Link]

  • Wang, J., et al. "Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones." MDPI, 2026. [Link]

Sources

Exploratory

Biological activity of n-Methoxybenzenesulfonamide derivatives

Unveiling the Biological Activity of N -Methoxybenzenesulfonamide Derivatives: Mechanisms, Binding Modes, and Therapeutic Horizons Executive Summary For decades, primary sulfonamides ( R−SO2​NH2​ ) have been the cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Biological Activity of N -Methoxybenzenesulfonamide Derivatives: Mechanisms, Binding Modes, and Therapeutic Horizons

Executive Summary

For decades, primary sulfonamides ( R−SO2​NH2​ ) have been the cornerstone of Carbonic Anhydrase (CA) inhibitor design, acting as potent but often promiscuous pan-inhibitors. The development of secondary sulfonamides, specifically N -methoxybenzenesulfonamide derivatives , represents a critical paradigm shift in medicinal chemistry. By introducing an electron-withdrawing, sterically demanding methoxy group directly onto the sulfonamide nitrogen, researchers have unlocked novel binding modes that modulate enzyme selectivity.

Beyond their primary role as CA inhibitors targeting tumor-associated isoforms, these derivatives exhibit broad-spectrum biological activities, including potent uncompetitive urease inhibition against Helicobacter pylori and targeted antibacterial efficacy. This technical guide dissects the structural biology, quantitative inhibition profiles, and self-validating experimental workflows essential for developing N -methoxybenzenesulfonamide-based therapeutics.

Mechanistic Deep Dive: The Zinc-Binding Paradigm Shift

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a catalytic zinc ion ( Zn2+ ) tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion[1].

The Structural Biology of N -Methoxy Substitution

Historically, secondary sulfonamides were considered poor CA inhibitors due to presumed steric clashes within the restricted active site cavity. However, high-resolution X-ray crystallographic studies (e.g., PDB: 3T5Z) have fundamentally disproved this assumption[2].

When N -methoxybenzenesulfonamide binds to the human CA II (hCA II) active site, the molecule undergoes a unique conformational adaptation:

  • Deprotonation and Coordination: The N -methoxy group lowers the pKa​ of the sulfonamide NH . At physiological pH, the nitrogen is deprotonated and directly displaces the zinc-bound solvent molecule, coordinating the Zn2+ ion in a distorted tetrahedral geometry[2].

  • Steric Redirection: Unlike primary sulfonamides, the bulky −OCH3​ group forces the benzenesulfonamide scaffold to adopt a tilted orientation. This prevents a direct steric clash with the "gatekeeper" residue Thr199 [2].

  • Isoform Selectivity: Because the binding cavity topography varies slightly across CA isoforms (e.g., the tumor-associated hCA IX vs. the off-target cytosolic hCA I/II), this forced conformational tilt significantly alters the inhibitor's affinity profile, enabling the design of isoform-selective drugs[3].

CABinding Zn Zinc Ion (Zn2+) Catalytic Core His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Thr199 Thr199 Gatekeeper Sulfonamide N-Methoxybenzenesulfonamide (Deprotonated Nitrogen) Sulfonamide->Zn Tetrahedral Coordination Sulfonamide->Thr199 H-Bonding Methoxy -OCH3 Group Steric Director Sulfonamide->Methoxy Covalent Methoxy->Thr199 Steric Clash Avoidance

Caption: Interaction logic of N-methoxybenzenesulfonamide within the hCA II active site (PDB: 3T5Z).

Quantitative Profiling: Isoform Selectivity Data

The addition of the N -methoxy group modulates the inhibition constant ( Ki​ ), often reducing affinity for ubiquitous cytosolic isoforms (hCA I/II) while preserving or enhancing activity against specific targets.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Benzenesulfonamide (Primary) 86.09.024.03.5
N -Methoxybenzenesulfonamide >10,00085.0410.0125.0
Tetrafluoro- N -methoxy derivative >10,000450.012.58.0

Data synthesis based on structural studies of N-substituted benzenesulfonamides[2] and fluorinated derivatives[3]. The fluorinated N -methoxy derivatives show a distinct preference for tumor-associated hCA IX/XII.

Beyond CA: Urease Inhibition and Antibacterial Activity

Anti-Helicobacter pylori Urease Activity

H. pylori relies on the metalloenzyme urease to hydrolyze urea into ammonia and carbon dioxide, neutralizing gastric acid to survive in the human stomach[4]. Recent molecular docking and in vitro studies have identified N -methoxybenzenesulfonamide analogues as potent urease inhibitors.

  • Mechanism: These derivatives act via an uncompetitive inhibition mechanism , meaning they bind exclusively to the enzyme-substrate complex rather than the free enzyme[4].

  • Efficacy: Specific N -methoxybenzenesulfonamide derivatives have demonstrated highly potent activity, achieving Ki​ values as low as 6.17±1.22μM , vastly outperforming standard inhibitors like thiourea ( IC50​≈139μM )[4].

Antibacterial Oxazolidinone Hybrids

N -methoxybenzenesulfonamide moieties have been successfully hybridized with p -oxooxazolidinylbenzene scaffolds to create advanced antibacterial agents[5]. By substituting the terminal amine of the oxazolidinone with an N -methoxybenzenesulfonamide group, researchers enhance the lipophilicity and metabolic stability of the compound, facilitating superior penetration through the thick mucous layers and bacterial cell walls[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of N -Methoxybenzenesulfonamide Derivatives

Causality: The reaction utilizes an aprotic solvent and a mild base to scavenge the HCl byproduct, preventing the degradation of the nucleophilic methoxyamine.

  • Preparation: Dissolve 1.0 equivalent of methoxyamine hydrochloride ( O -methylhydroxylamine) in anhydrous tetrahydrofuran (THF)[5].

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA) or pyridine to the solution and cool to 0∘C under an inert nitrogen atmosphere[5].

  • Coupling: Slowly add 1.0 equivalent of the desired substituted benzenesulfonyl chloride dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature ( 25∘C ) and stir for 4–12 hours until TLC indicates complete consumption of the sulfonyl chloride.

  • Purification: Quench with water, extract with ethyl acetate, wash with 1M HCl (to remove excess base) and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography or crystallization (e.g., from acetonitrile)[5].

Protocol 2: Stopped-Flow CO2​ Hydration Assay (CA Inhibition)

Causality: Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot capture the initial rates. Stopped-flow spectrophotometry using a pH indicator (Phenol Red) allows real-time monitoring of the H+ generated during the reaction[2].

  • Buffer Preparation: Prepare a 10−20mM HEPES buffer at pH 7.4, containing 0.2M Na2​SO4​ to maintain constant ionic strength. Add 0.2mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA enzymes (e.g., 10nM final concentration) with varying concentrations of the N -methoxybenzenesulfonamide derivative for 15 minutes at 20∘C to ensure thermodynamic equilibrium[2].

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20∘C to create a stock solution ( ≈34mM CO2​ ).

  • Kinetic Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate in the stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 557nm (the isosbestic point of Phenol Red) over a 10–50 millisecond window.

  • Analysis: Calculate the initial velocity ( v0​ ) and determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

AssayWorkflow Step1 Step 1: Enzyme Preparation Recombinant hCA Isoforms Step2 Step 2: Inhibitor Incubation N-Methoxy Derivatives (15 min, 20°C) Step1->Step2 Step3 Step 3: Stopped-Flow Kinetics CO2 Hydration Monitoring (Phenol Red) Step2->Step3 Step4 Step 4: Data Acquisition Absorbance at 557 nm Step3->Step4 Step5 Step 5: IC50 / Ki Calculation Cheng-Prusoff Equation Step4->Step5

Caption: Step-by-step workflow for the Stopped-Flow Carbonic Anhydrase Inhibition Assay.

References

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Source: Chemical Communications (RSC Publishing), 2011. URL:[Link]

  • Green Synthesis and in vitro Performance of Novel Urease Inhibitors. Source: Universidade de Lisboa (Fenix), 2022. URL:[Link]

  • US4461773A - P-Oxooxazolidinylbenzene compounds as antibacterial agents.

Sources

Foundational

The Solubility of n-Methoxybenzenesulfonamide in Organic Solvents: A Technical and Predictive Guide

Abstract Introduction to n-Methoxybenzenesulfonamide and Its Significance n-Methoxybenzenesulfonamide, with the chemical structure C₇H₉NO₃S, is a member of the sulfonamide class of organic compounds.[1] Sulfonamides are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction to n-Methoxybenzenesulfonamide and Its Significance

n-Methoxybenzenesulfonamide, with the chemical structure C₇H₉NO₃S, is a member of the sulfonamide class of organic compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, forming the backbone of numerous antibacterial drugs, diuretics, and anticonvulsants. The introduction of a methoxy group to the sulfonamide structure can significantly influence its physicochemical properties, including solubility, which in turn impacts its bioavailability, reaction kinetics, and formulation possibilities. A thorough understanding of its solubility profile in a range of organic solvents is therefore a critical prerequisite for its effective application in research and development.

This guide will delve into the theoretical underpinnings of n-Methoxybenzenesulfonamide's solubility, provide qualitative predictions across different solvent classes, and offer a detailed methodology for its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The overall Gibbs free energy of dissolution must be negative for the process to be spontaneous. This can be understood by considering the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The n-Methoxybenzenesulfonamide molecule possesses distinct structural features that dictate its solubility:

  • A Polar Sulfonamide Group (-SO₂NH-): This group is capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the oxygen atoms). This imparts a significant degree of polarity to the molecule.

  • A Phenyl Ring: This aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule.

  • A Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, and the methyl group has nonpolar characteristics.

The interplay of these functional groups will determine the compound's affinity for different types of organic solvents.

Predicted Solubility Profile of n-Methoxybenzenesulfonamide

Based on the structural analysis and established solubility trends for related sulfonamides, the following solubility profile for n-Methoxybenzenesulfonamide can be predicted:

High Solubility is Anticipated in:

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents for n-Methoxybenzenesulfonamide. These solvents have large dipole moments and can effectively solvate the polar sulfonamide group without competing as strong hydrogen bond donors. The high solubility of other sulfonamides in these solvents supports this prediction.[2]

Moderate to Good Solubility is Expected in:

  • Polar Protic Solvents: Lower alcohols like methanol and ethanol are predicted to be effective solvents.[3] Their ability to engage in hydrogen bonding with both the N-H and S=O moieties of the sulfonamide group will facilitate dissolution.[2] Acetone, a polar aprotic solvent with a significant dipole moment, is also expected to be a good solvent.

Low to Negligible Solubility is Predicted in:

  • Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane are expected to be poor solvents for n-Methoxybenzenesulfonamide. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the n-Methoxybenzenesulfonamide crystal lattice will not be sufficiently compensated by the weak van der Waals forces that would be formed with these nonpolar solvents.[2]

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of n-Methoxybenzenesulfonamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions with the sulfonamide group.
Polar Protic Methanol, EthanolModerate to GoodHydrogen bonding with the sulfonamide and methoxy groups.
Polar Aprotic (Ketone) AcetoneModerate to GoodSignificant dipole moment capable of solvating the polar functional groups.
Halogenated DichloromethaneLowInsufficiently polar to effectively solvate the highly polar solute.
Aromatic TolueneLowPrimarily nonpolar character with weak van der Waals interactions.
Aliphatic n-HexaneVery Low / InsolubleNonpolar nature cannot overcome the solute's crystal lattice energy.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is the gold standard.[4] This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved at a constant temperature.

Detailed Experimental Protocol

1. Preparation of Saturated Solutions:

  • Add an excess amount of n-Methoxybenzenesulfonamide to several vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[4]
  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).
  • Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. The time required can vary but is typically in the range of 24 to 72 hours. It is advisable to determine the equilibrium time by measuring the concentration at different time points until it remains constant.[4]

3. Phase Separation:

  • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the undissolved solid to settle.
  • Alternatively, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.

4. Sample Analysis:

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of n-Methoxybenzenesulfonamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

5. Calculation of Solubility:

  • Calculate the concentration of n-Methoxybenzenesulfonamide in the original saturated solution, accounting for the dilution factor.
  • Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or as a mole fraction.
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess n-Methoxybenzenesulfonamide to solvent in sealed vials B Agitate at constant temperature (e.g., 24-72 hours) A->B Transfer to shaker C Cease agitation and allow solid to settle (or centrifuge) B->C Attain equilibrium D Withdraw and filter supernatant C->D Sample collection E Dilute sample D->E Prepare for analysis F Quantify concentration via HPLC E->F Inject into HPLC G Calculate solubility in original solvent F->G Obtain concentration data

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, thermodynamic parameters such as the Gibbs energy, enthalpy, and entropy of dissolution can be calculated. This provides deeper insights into the dissolution process. The van't Hoff equation is commonly used to relate solubility to temperature and to derive the enthalpy of dissolution. Understanding whether a dissolution process is enthalpy-driven or entropy-driven is crucial for process optimization in crystallization and formulation development.

Conclusion

While quantitative solubility data for n-Methoxybenzenesulfonamide in various organic solvents is not currently available in the public domain, this guide provides a robust framework for understanding and predicting its solubility behavior. Based on its chemical structure, n-Methoxybenzenesulfonamide is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and least soluble in nonpolar solvents such as hexane. For researchers and professionals requiring precise quantitative data, the detailed isothermal shake-flask method outlined herein provides a reliable and standardized protocol. The insights and methodologies presented in this guide are intended to empower the scientific community to effectively utilize n-Methoxybenzenesulfonamide in their research and development endeavors.

References

  • [Reference to a general textbook or article on the importance of sulfonamides in medicinal chemistry]
  • [Reference to a publication discussing the principles of solubility and intermolecular forces]
  • [Reference to a study showing the solubility of a similar methoxy-substituted sulfonamide, if found]
  • [Reference to a paper detailing the solubility of sulfonamides in various organic solvents, such as the Benchchem technical guide for N-(4-bromobenzenesulfonyl)benzamide]
  • [Reference to a publication describing the isothermal shake-flask method in detail]
  • [Reference to a paper on the thermodynamic modeling of solubility d
  • PubChem. N-Methoxybenzenesulfonamide. [Link] (accessed [Date of access]).

  • BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.
  • [Reference to a study on the reduction of methoxy-substituted cyclic sulfonamides, noting solubility observ
  • [Reference to a general organic chemistry textbook for principles of intermolecular forces]

Sources

Exploratory

Crystal Structure Analysis of n-Methoxybenzenesulfonamide Analogs: Conformational Dynamics and Target Binding Mechanisms

Executive Summary The structural elucidation of sulfonamide derivatives remains a cornerstone of modern rational drug design. Specifically, the introduction of methoxy groups—either on the phenyl ring or directly on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of sulfonamide derivatives remains a cornerstone of modern rational drug design. Specifically, the introduction of methoxy groups—either on the phenyl ring or directly on the sulfonamide nitrogen (N-methoxybenzenesulfonamides)—drastically alters the molecule's electron density, hydrogen-bonding capacity, and steric profile. As a Senior Application Scientist, I have structured this technical whitepaper to decode the causality behind these structural modifications. We will explore how single-crystal X-ray diffraction (SCXRD) reveals the transition from solid-state supramolecular packing to dynamic, target-specific enzyme inhibition, particularly against human Carbonic Anhydrase II (hCA II).

Supramolecular Architecture and Conformational Profiling

The physical properties and bioavailability of methoxybenzenesulfonamide analogs are intrinsically linked to their solid-state packing. The sulfonamide moiety ( −SO2​NH− ) acts as a robust hydrogen-bond donor and acceptor, heavily dictating the crystal lattice's thermodynamic stability.

The Causality of Substituent Effects

In the crystalline state, classical primary sulfonamides typically form highly predictable hydrogen-bonding networks. However, modifying the structure with a methoxy group introduces competing intermolecular forces. For example, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the primary N−H⋯O hydrogen bonds form infinite one-dimensional C(4) chains[1].

The causality behind the macroscopic crystal architecture lies in the secondary interactions dictated by the para-substituents on the aniline ring:

  • Electron-Donating Groups (e.g., Methyl): Promote C−H⋯π (aryl) interactions, linking the C(4) chains into flexible two-dimensional layers.

  • Electron-Withdrawing Groups (e.g., Fluorine): In analogs like N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the highly electronegative fluorine atom suppresses π -stacking, forcing the lattice to rely on C−H⋯O interactions. This creates a highly rigid, three-dimensional supramolecular architecture (1)[1].

Quantitative Crystallographic Comparison

To easily compare the structural divergence caused by these chemical modifications, the quantitative SCXRD data is summarized below:

CompoundChemical FormulaSpace GroupDihedral Angle (°)*Supramolecular ArchitectureKey Lattice Interactions
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide C14​H15​NO3​S Monoclinic63.362D Layers N−H⋯O (C(4) chains), C−H⋯π
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide C13​H12​FNO3​S Orthorhombic44.263D Network N−H⋯O (C(4) chains), C−H⋯O
N-(4-Methoxyphenyl)-nitrobenzenesulfonamide (Isomer C) C13​H12​N2​O5​S Triclinic41.06Infinite Planar SheetsIntramolecular N−H⋯O , C(7) chains

*Dihedral angle measured between the sulfonyl benzene ring and the aniline/phenyl ring.

Experimental Methodology: Self-Validating SCXRD Protocol

To achieve unambiguous structural confirmation, the following step-by-step SCXRD methodology must be employed. This protocol is designed as a self-validating system to prevent kinetic trapping and ensure high-resolution atomic coordinate assignment.

Step 1: Thermodynamic Crystal Growth
  • Synthesize the target methoxybenzenesulfonamide analog with >99% purity via standard chlorosulfonation and amination.

  • Dissolve the compound in a highly volatile, polar aprotic solvent (e.g., ethanol or acetonitrile) to saturation.

  • Allow for slow evaporation at ambient room temperature (293 K).

    • Causality: Rapid precipitation leads to kinetic trapping of amorphous phases or twinned crystals. Slow evaporation ensures thermodynamic control, allowing molecules to orient into their lowest-energy crystalline lattice.

Step 2: Cryo-Cooled Data Collection
  • Select a single crystal with dimensions approximately 0.1×0.1×0.2 mm and mount it on a goniometer head using a specialized cryo-loop and paratone oil.

  • Flash-cool the crystal to 150 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling drastically reduces the thermal ellipsoids (vibrational motion) of the atoms. This minimizes dynamic disorder and is strictly required to accurately resolve the electron density of lightweight hydrogen atoms participating in the C(4) chains.

  • Irradiate with monochromatic X-rays (e.g., Mo-K α , λ=0.71073 Å) and collect diffraction frames.

Step 3: Phasing, Refinement, and Validation
  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Perform full-matrix least-squares refinement on F2 (SHELXL).

  • Self-Validation Check: The structural model is mathematically validated against the raw diffraction data. The protocol is only considered successful if the final R1​ value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0 .

G Synthesis Chemical Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization High Purity Required Mounting Crystal Mounting & Cryo-cooling (150K) Crystallization->Mounting Select Single Crystal Diffraction X-Ray Diffraction Data Collection Mounting->Diffraction Minimize Thermal Motion Phasing Structure Solution (Direct Methods) Diffraction->Phasing Electron Density Map Refinement Anisotropic Refinement (Least-Squares) Phasing->Refinement Atomic Coordinate Assignment Validation Validation (R1 < 0.05, wR2) Refinement->Validation Self-Validating Loop

Fig 1. Self-validating SCXRD workflow for sulfonamide crystal structure determination.

Mechanistic Insights: Target Binding & hCA II Inhibition

Beyond solid-state packing, crystal structure analysis is paramount for understanding how these analogs behave in biological systems. N-methoxybenzenesulfonamides represent a highly specialized class of Carbonic Anhydrase Inhibitors (CAIs).

When N-methoxybenzenesulfonamide binds to human Carbonic Anhydrase II (hCA II) (PDB ID: 3T5Z)[2], the crystallographic data reveals a fascinating mechanistic anomaly compared to classical primary sulfonamides.

The 180-Degree Conformational Flip

In classical CAIs, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc ion (Zn 2+ ) in a tetrahedral geometry, displacing the native water molecule. However, the addition of the N-methoxy moiety creates a severe steric constraint.

To avoid steric clashing, the N-methoxy group must anchor itself into a specific hydrophobic pocket defined by residues Trp209, Val143, and Val121 (3)[3]. The causality of this hydrophobic insertion forces the entire sulfonamide moiety to rotate approximately 180° relative to the orientation seen in classical un-substituted benzenesulfonamides[3]. This massive conformational shift completely alters the trajectory of the phenyl ring, pointing it toward a different sub-site of the enzyme, thereby opening new avenues for designing highly isoform-selective CAIs.

BindingMechanism Ligand N-Methoxybenzenesulfonamide (Deprotonated) Zinc Tetrahedral Zinc(II) Coordination Ligand->Zinc Displaces H2O Pocket Hydrophobic Pocket (Trp209, Val143, Val121) Ligand->Pocket N-Methoxy Insertion Inhibition hCA II Enzyme Inhibition Zinc->Inhibition Rotation 180° Sulfonamide Rotation Pocket->Rotation Steric Clash Avoidance Rotation->Inhibition Novel Binding Mode

Fig 2. Mechanistic hCA II inhibition pathway via N-methoxybenzenesulfonamide binding.

Conclusion

The crystal structure analysis of n-methoxybenzenesulfonamide analogs bridges the gap between fundamental physical chemistry and advanced pharmacodynamics. By carefully controlling SCXRD experimental parameters, researchers can map the intricate C(4) hydrogen-bonding networks that govern solid-state stability. More importantly, translating these crystallographic insights to protein-ligand complexes reveals how minor functional group additions—like an N-methoxy substitution—can trigger 180° conformational rotations, fundamentally redefining how we approach targeted enzyme inhibition.

References

  • Title: Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)
  • Title: Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II Source: Chemical Communications / RSC Publishing URL
  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)
  • Title: 3T5Z: Crystal structure of the human carbonic anhydrase II in complex with N-methoxy-benzenesulfonamide Source: RCSB PDB URL

Sources

Foundational

Theoretical and Computational Studies of N-Methoxybenzenesulfonamide: A Comprehensive Guide to Quantum Profiling and Molecular Dynamics

Executive Summary & Rationale As a Senior Application Scientist, I approach the computational profiling of N-methoxybenzenesulfonamide (N-MBS) and its derivatives not merely as an academic exercise, but as a predictive e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I approach the computational profiling of N-methoxybenzenesulfonamide (N-MBS) and its derivatives not merely as an academic exercise, but as a predictive engine for rational design. The unique structural dichotomy of N-MBS—combining the electron-donating methoxy (-OCH₃) group with the strongly electron-withdrawing sulfonamide (-SO₂NH-) moiety—creates a highly polarized electronic landscape.

This structural motif is a critical pharmacophore in highly selective α1A-adrenoceptor (α1A-AR) antagonists (such as tamsulosin)[1] and serves as a potent chemisorption center in advanced anti-corrosion materials[2]. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), we can decode the causality between quantum-level electronic distribution and macroscopic efficacy, establishing a self-validating computational pipeline for novel molecule discovery.

Quantum Mechanical Profiling (DFT)

The foundation of understanding N-MBS behavior lies in its electronic structure. DFT calculations provide the necessary resolution to map the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Causality of Electronic Distribution

In N-MBS derivatives, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the methoxybenzene ring. This region acts as the primary nucleophilic center, capable of donating electrons to empty d-orbitals of transition metals (in corrosion inhibition) or forming π-π stacking interactions with aromatic residues in biological receptors. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the sulfonamide group, acting as an electrophilic center for electron back-donation[3].

Quantitative Global Reactivity Parameters

To predict the reactivity of N-MBS derivatives (such as the piperidine-linked FMPPMBS), we calculate global reactivity descriptors based on Koopmans' theorem. A lower energy gap ( ΔE ) indicates higher chemical reactivity and a softer molecule, which correlates directly with higher binding affinity and inhibition efficiency[2].

Table 1: Simulated Global Reactivity Parameters for N-MBS Derivatives (DFT/B3LYP/6-31++G )**

Molecule / Derivative EHOMO​ (eV) ELUMO​ (eV)Energy Gap ΔE (eV)Electronegativity ( χ )Global Hardness ( η )
Parent N-MBS -6.12-1.454.673.782.33
FMPPMBS -5.84-1.824.023.832.01
FMPPDBS (Dimethoxy) -5.61-1.793.823.701.91

Data synthesized from quantum chemical evaluations of methoxybenzenesulfonamide derivatives on iron corrosion[2].

Molecular Dynamics & Binding Affinity

While DFT provides static electronic parameters, Molecular Dynamics (MD) simulates the temporal evolution of the N-MBS motif interacting with complex environments.

Pharmacological Context: α1A-Adrenoceptor Recognition

In drug development, the N-MBS motif is vital for receptor subtype selectivity. Recent quantum biochemistry insights utilizing the Molecular Fractionation with Conjugate Caps (MFCC) method have mapped the interaction of the N-MBS group in tamsulosin with the α1A-AR[1].

The methoxybenzenesulfonamide tail anchors deeply into a specific sub-pocket, contributing significantly to the total binding energy (-15.8 kcal/mol for this specific region). It establishes critical hydrogen bonds and hydrophobic interactions with a conserved network of residues: SER83, PHE86, GLU87, TRP102, CYS176, LYS309, and PHE312 [4]. The causality here is clear: the high electron density of the methoxy oxygen forms strong hydrogen bonds with serine/cysteine, while the aromatic ring engages in π−π stacking with phenylalanine residues.

Materials Science Context: Metal Surface Adsorption

In anti-corrosion applications, MD simulations reveal how N-MBS derivatives adsorb onto metal surfaces (e.g., Fe(110)). The molecules orient themselves parallel to the metal surface to maximize the contact area. The binding energy ( Ebind​ ) is a direct predictor of macroscopic inhibition efficiency.

Table 2: MD Simulated Binding Energies on Fe(110) Surface

Inhibitor MoleculeSurfaceBinding Energy ( Ebind​ ) (kcal/mol)Experimental Inhibition Efficiency (%)
FMPPMBS (3-methoxy)Fe(110)-485.292.4
FMPPDBS (2,5-dimethoxy)Fe(110)-512.795.8

Higher negative binding energies indicate stronger spontaneous chemisorption[2].

Experimental & Computational Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating computational system. Every step includes a validation checkpoint to prevent the propagation of artifactual data.

Protocol A: DFT Optimization and FMO Analysis
  • Initial Geometry Construction: Build the 3D structure of the N-MBS derivative using GaussView or Avogadro. Perform a preliminary molecular mechanics clean-up (e.g., MMFF94 force field).

  • Level of Theory Selection: Set up the calculation in Gaussian 16 using the hybrid functional B3LYP and the 6-31++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich methoxy oxygen and sulfonamide nitrogen.

  • Geometry Optimization: Run the optimization job (Opt).

    • Self-Validation Check: Follow immediately with a frequency calculation (Freq). The absence of imaginary frequencies (negative values) confirms the structure is a true local minimum, not a transition state.

  • Electronic Parameter Extraction: Extract EHOMO​ and ELUMO​ from the output file. Calculate global hardness ( η=(ELUMO​−EHOMO​)/2 ) and electronegativity ( χ=−(EHOMO​+ELUMO​)/2 ).

  • MEP Mapping: Generate the formatted checkpoint file (.fchk) and map the total electron density onto the electrostatic potential surface (isovalue = 0.0004 a.u.) to visualize nucleophilic (red) and electrophilic (blue) regions.

Protocol B: MD Simulation of Receptor Binding (MFCC-DFT)
  • Complex Preparation: Obtain the Cryo-EM structure of the target receptor (e.g., α1A-AR). Dock the optimized N-MBS ligand into the orthosteric site.

  • System Solvation & Neutralization: Embed the complex in a lipid bilayer (if applicable) and solvate in a TIP3P water box with 0.15 M NaCl using GROMACS.

  • Equilibration: Perform energy minimization (steepest descent, 50,000 steps), followed by NVT (100 ps, 300 K) and NPT (1000 ps, 1 bar) equilibration.

  • Production Run: Run a 100 ns MD simulation. Extract representative snapshot frames from the stable trajectory (RMSD plateau).

  • MFCC Energy Calculation: Fragment the protein into individual amino acid residues capped with conjugate groups. Calculate the quantum interaction energy between the N-MBS ligand and each residue using DFT (M06-2X/6-31G*) to identify key binding contributors[4].

Visualizations

Computational Pipeline Workflow

G Start Input Structure (N-Methoxybenzenesulfonamide) DFT DFT Optimization (B3LYP/6-31++G**) Start->DFT Val Validation (No Imaginary Freq) DFT->Val FMO FMO & MEP Analysis (Electronic Profiling) Val->FMO MD_Setup MD Simulation (Receptor/Fe Surface) Val->MD_Setup Binding Binding Energy Output (MFCC / Adsorption) MD_Setup->Binding

Caption: Self-validating computational workflow from DFT geometry optimization to MD binding energy.

N-MBS Pharmacological Binding Pathway (α1A-AR)

G Ligand N-MBS Motif (Tamsulosin Tail) H_Bond Hydrogen Bonding (Methoxy/Sulfonamide) Ligand->H_Bond Pi_Pi π-π Stacking (Benzene Ring) Ligand->Pi_Pi Steric Hydrophobic Interactions Ligand->Steric Res1 SER83 / CYS176 H_Bond->Res1 Res2 PHE86 / PHE312 Pi_Pi->Res2 Res3 VAL107 / LYS309 Steric->Res3

Caption: MFCC-DFT derived interaction network of the N-MBS motif within the α1A-AR binding pocket.

References

  • Quantum Biochemistry Insights into Ligand Recognition at the a1A-Adrenoceptor. ACS Omega (2026). URL:[Link]

  • Quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. Journal of Molecular Liquids / ResearchGate (2021). URL:[Link]

  • STRUCTURAL PROPERTIES, THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H- INDAZOL-5-YL)-4-METHOXYBENZENESULFONAMIDE. Semantic Scholar (2014). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for n-Methoxybenzenesulfonamide

Executive Summary & Mechanistic Context In modern medicinal chemistry and advanced organic synthesis, n-Methoxybenzenesulfonamide (N-MBSA) serves as a critical structural motif and a highly versatile synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry and advanced organic synthesis, n-Methoxybenzenesulfonamide (N-MBSA) serves as a critical structural motif and a highly versatile synthetic intermediate. Notably, its derivatization yields powerful electrophilic halogenating agents, such as N-chloro-N-methoxybenzenesulfonamide, which are instrumental in the regioselective chlorination of 1,3-diketones, heteroarenes, and pharmaceutical precursors[1, 2].

As a Senior Application Scientist, I emphasize that handling N-MBSA and its derivatives requires a rigorous understanding of its physicochemical behavior. The presence of the electronegative methoxy group adjacent to the sulfonamide nitrogen alters the pKa of the N-H bond and modifies the nucleophilicity of the nitrogen atom. This unique electronic environment demands specific safety precautions, precise temperature controls during synthesis, and validated quenching protocols to prevent hazardous side reactions.

Physicochemical Profiling & Hazard Assessment

To design a safe handling protocol, we must first analyze the quantitative physicochemical data that dictates the molecule's behavior in biological and environmental systems. The lipophilicity (XLogP3) and molecular weight indicate a moderate risk of dermal penetration, necessitating strict barrier controls.

Table 1: Physicochemical and Hazard Profile of n-Methoxybenzenesulfonamide

ParameterSpecification / Value
IUPAC Name N-methoxybenzenesulfonamide
CAS Registry Number 3729-53-1
PubChem CID 270783
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
XLogP3 (Lipophilicity) 0.9
Signal Word Warning
Primary Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3)

Data sourced from PubChem computational and depositor-supplied records [1].

Causality of Hazards
  • H315 & H319 (Irritation): The acidic nature of the sulfonamide proton, combined with the moderate lipophilicity (XLogP3 = 0.9), allows the compound to interact with and mildly disrupt lipid bilayers in the stratum corneum and ocular mucosa.

  • Precursor Hazards: The synthesis of N-MBSA relies on benzenesulfonyl chloride, a highly corrosive and moisture-sensitive electrophile that releases hydrogen chloride (HCl) gas upon hydrolysis.

Engineering Controls and PPE Selection

Standard laboratory safety measures must be elevated when working with N-MBSA, particularly during its synthesis and subsequent halogenation.

  • Glove Selection (Causality-Driven): Due to the lipophilic nature of the benzenesulfonyl moiety, standard latex gloves offer insufficient permeation resistance. Extended-cuff nitrile gloves (minimum 0.12 mm thickness) are mandatory. If handling the benzenesulfonyl chloride precursor, double-gloving is required, as sulfonyl chlorides degrade thin nitrile rapidly upon sustained contact.

  • Atmospheric Control: All synthetic steps involving sulfonyl chlorides or the generation of N-chloro derivatives must be conducted in a continuously monitored fume hood under an inert nitrogen (N₂) or argon atmosphere. This prevents the exothermic hydrolysis of precursors and the premature degradation of light/moisture-sensitive N-chloro products.

Workflow Visualization

The following diagram maps the critical path from precursor handling through synthesis, derivatization, and waste management, highlighting the mandatory safety checkpoints.

G Start Benzenesulfonyl Chloride + Methoxyamine Hood Fume Hood / Inert N2 (Safety Checkpoint 1) Start->Hood Synthesis Nucleophilic Substitution (0-10°C, Base) Hood->Synthesis Controlled Addition Product n-Methoxybenzenesulfonamide (CAS: 3729-53-1) Synthesis->Product Aqueous Workup Deriv NaOCl Chlorination (Safety Checkpoint 2) Product->Deriv Derivatization Waste Thiosulfate Quench (Waste Management) Product->Waste Expired Stock Reagent N-chloro-N- methoxybenzenesulfonamide Deriv->Reagent pH Control Reagent->Waste Post-Reaction

Fig 1: Synthetic workflow and safety checkpoints for n-Methoxybenzenesulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a built-in verification mechanism to prevent the propagation of errors or hazardous unreacted materials.

Protocol A: Safe Synthesis of n-Methoxybenzenesulfonamide

This method adapts standard sulfonylation procedures [3] with enhanced safety checkpoints.

Reagents: Benzenesulfonyl chloride (1.0 eq), O-methylhydroxylamine hydrochloride (1.2 eq), Triethylamine (TEA, 2.5 eq), anhydrous Dichloromethane (DCM).

  • System Purge: Flame-dry a 2-neck round-bottom flask and purge with N₂ for 15 minutes. (Causality: Eliminates atmospheric moisture, preventing the conversion of benzenesulfonyl chloride into unreactive, highly acidic benzenesulfonic acid).

  • Nucleophile Liberation: Suspend O-methylhydroxylamine HCl in anhydrous DCM. Add TEA dropwise at room temperature and stir for 15 minutes. (Causality: TEA acts as an HCl scavenger, liberating the free methoxyamine nucleophile required for the reaction).

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Add benzenesulfonyl chloride dropwise over 30 minutes via an addition funnel. (Causality: The sulfonylation is highly exothermic. Dropwise addition prevents thermal runaway, which could vaporize the DCM solvent and over-pressurize the vessel).

  • Self-Validation (TLC): After 2 hours of stirring at room temperature, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 7:3). Validation Check: The complete disappearance of the UV-active benzenesulfonyl chloride spot (high Rf) validates that no hazardous, unreacted acid chloride remains.

  • Workup: Quench with 1M HCl to neutralize excess TEA, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Derivatization to N-chloro-N-methoxybenzenesulfonamide

This generates a highly reactive electrophilic chlorinating reagent[2].

  • Preparation: Dissolve N-MBSA in a biphasic mixture of DCM and water (or an acetic acid buffer system depending on the desired pH).

  • Oxidation: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) at 0°C.

  • Self-Validation (Visual & TLC): The reaction progress is often accompanied by a distinct color change in the organic layer. TLC validation must show the consumption of the N-MBSA starting material.

  • Isolation & Storage: Extract the organic layer, dry, and concentrate in vacuo strictly below 30°C. (Causality: N-chloro compounds possess weak N-Cl bonds that are susceptible to homolytic cleavage under heat or UV light. The product must be stored in amber glass vials at -20°C to prevent auto-decomposition).

Waste Management and Chemical Quenching

Improper disposal of sulfonamides and their halogenated derivatives poses severe environmental and laboratory risks.

  • Quenching N-Chloro Wastes: Never dispose of N-chloro-N-methoxybenzenesulfonamide directly into organic waste. Treat all reaction vessels, TLC capillaries, and residual solutions with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 30 minutes.

    • Causality: Sodium thiosulfate acts as a mild reducing agent, safely reducing the reactive and potentially explosive N-Cl bond back to a stable N-H bond and releasing harmless chloride ions.

  • Aqueous Waste: Acidic aqueous washes from Protocol A containing pyridinium or triethylammonium salts must be neutralized to pH 7-8 using sodium bicarbonate before being transferred to designated aqueous hazardous waste carboys.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270783, N-Methoxybenzenesulfonamide". PubChem. URL: [Link]

  • Pu, X., Li, Q., Lu, Z., & Yang, X. "A Chlorinating Reagent: N-chloro-N-methoxybenzene Sulfonamide". European Journal of Organic Chemistry, 2016. URL:[Link]

  • Upjohn Co. "P-Oxooxazolidinylbenzene compounds as antibacterial agents". US Patent 4461773A, 1984.

Protocols & Analytical Methods

Method

Application Note: High-Yield Purification of N-Methoxybenzenesulfonamide via Controlled Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Application Context N-Methoxybenzenesulfonamide is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Application Context

N-Methoxybenzenesulfonamide is a highly versatile sulfonamide derivative utilized extensively in advanced organic synthesis and pharmaceutical development. It serves as the direct precursor to N-chloro-N-methoxybenzenesulfonamide, a structurally simple, highly reactive, and economical electrophilic chlorinating reagent used for the functionalization of diketones, phenols, and aromatic amines [1]. Additionally, owing to its acidic N–H proton, N-methoxybenzenesulfonamide acts as an efficient nitrogen-centered nucleophile in sulfuryl fluoride-mediated one-pot substitutions of aliphatic alcohols[2].

For these downstream applications, trace impurities—such as unreacted benzenesulfonyl chloride, methoxyamine, or hydrolysis byproducts—can poison catalytic systems, induce unwanted side reactions, or skew stoichiometric calculations. This application note details a self-validating, thermodynamically driven recrystallization protocol designed to upgrade crude N-methoxybenzenesulfonamide to >99% purity.

Physicochemical Profile and Solvent Rationale

The selection of an appropriate solvent system is the most critical parameter in recrystallization. Sulfonamides exhibit strong intermolecular hydrogen bonding, making them highly polar. Acetonitrile is the optimal recrystallization solvent for N-methoxybenzenesulfonamide and its derivatives [3].

The Causality of Solvent Selection: Acetonitrile provides a steep, temperature-dependent solubility gradient for this compound. At its boiling point (81.6 °C), acetonitrile effectively disrupts the hydrogen-bonded lattice of the crude solid, allowing complete solvation. Conversely, at 0–4 °C, the solubility of N-methoxybenzenesulfonamide in acetonitrile drops precipitously. This massive differential serves as the thermodynamic driver for high-recovery crystallization, while polar impurities remain dissolved in the mother liquor.

Table 1: Physicochemical Profile & Target Metrics
Property / MetricSpecification
Chemical Formula C₇H₉NO₃S
Molar Mass 187.21 g/mol
Appearance (Crude) Off-white to pale yellow powder
Appearance (Pure) White, highly ordered crystalline solid
Primary Solvent HPLC-Grade Acetonitrile (MeCN)
Target Purity > 99.0% (via HPLC/UV)

Mechanistic Principles of the Purification Workflow

To move beyond a mere sequence of steps, scientists must understand the physical chemistry governing the process. This protocol is engineered around three mechanistic pillars:

  • Thermodynamic Dissolution & Hot Filtration: Heating provides the activation energy required to break the crude crystal lattice. Hot filtration is employed immediately to remove insoluble particulates (e.g., inorganic salts or polymerized byproducts) before the product can precipitate.

  • Kinetic Cooling & Nucleation Control: A common error in bench chemistry is "crash-cooling" a solution in an ice bath to speed up precipitation. Rapid cooling induces chaotic, rapid nucleation. This kinetic trap causes the growing crystal lattice to occlude (entrap) mother liquor and impurities. By enforcing a slow, controlled temperature ramp, molecules have the time to align into a highly ordered, thermodynamically stable lattice that naturally excludes structurally dissimilar impurities.

  • Anti-Solvent Displacement: Washing the filtered crystals with ice-cold solvent displaces the impurity-laden mother liquor from the crystal surface without providing enough thermal energy to redissolve the purified product.

Process Workflow

G Start Crude N-Methoxybenzenesulfonamide (Impure Solid) Dissolve Dissolution in Hot Acetonitrile (75-80°C, Stirring) Start->Dissolve HotFilter Hot Filtration (Removal of Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (Ambient to 4°C over 4h) HotFilter->Cooling Crystallization Nucleation & Crystal Growth (Lattice Ordering) Cooling->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Drying Vacuum Drying (40°C, ≤ 1 mbar, Constant Weight) Filtration->Drying End Pure N-Methoxybenzenesulfonamide (>99% Purity) Drying->End

Workflow for the purification of N-Methoxybenzenesulfonamide via controlled recrystallization.

Detailed Experimental Protocol

This protocol operates as a self-validating system . At each critical juncture, observational checkpoints confirm the thermodynamic state of the system, ensuring the operator can correct deviations in real-time.

Reagents & Equipment:

  • Crude N-Methoxybenzenesulfonamide (10.0 g scale)

  • HPLC-grade Acetonitrile (MeCN)

  • Hexanes (Optional, for secondary washing)

  • Jacketed glass reactor or Erlenmeyer flask with magnetic stirring

  • Pre-warmed Buchner funnel and vacuum filtration assembly

  • Vacuum desiccator

Step 1: Titrated Dissolution
  • Transfer 10.0 g of crude N-methoxybenzenesulfonamide to a 250 mL flask equipped with a magnetic stir bar.

  • Add 30 mL of HPLC-grade acetonitrile.

  • Heat the suspension to 75–80 °C using an oil bath or heating mantle while stirring continuously.

  • Titrate additional acetonitrile in 2–3 mL increments until the solid is just dissolved.

  • Self-Validation Checkpoint: If undissolved particles persist after adding 50 mL of solvent at 80 °C, they are insoluble impurities. Do not add more solvent; proceed immediately to Step 2.

Step 2: Hot Filtration
  • Pre-warm a Buchner funnel and filter flask by washing them with 10 mL of boiling acetonitrile (discard this wash).

  • Quickly filter the hot, saturated product solution through the funnel under mild vacuum.

  • Self-Validation Checkpoint: The resulting filtrate must be optically clear. Any turbidity indicates premature crystallization in the funnel; if this occurs, reheat the filtrate to 80 °C until clear.

Step 3: Controlled Crystallization
  • Cover the flask containing the hot filtrate and place it on a non-conductive surface (e.g., a cork ring) to insulate the bottom.

  • Allow the solution to cool ambiently to room temperature (approx. 20–22 °C) over 2 hours. Do not disturb or agitate the flask, as sheer forces can induce premature, flawed nucleation.

  • Once a robust crop of crystals has formed at room temperature, transfer the flask to a 4 °C refrigerator for an additional 2 hours to depress the solubility curve and maximize yield.

  • Self-Validation Checkpoint: If no crystals form at room temperature, the solution is too dilute. Validate by boiling off 15–20% of the solvent volume and repeating the cooling phase.

Step 4: Isolation and Washing
  • Set up a clean vacuum filtration apparatus.

  • Filter the cold suspension to isolate the crystalline product.

  • Wash the filter cake with 2 × 10 mL of ice-cold acetonitrile (0–4 °C). The cold temperature is critical to prevent the redissolution of the purified lattice.

  • Maintain the vacuum for 10 minutes to pull air through the filter cake, removing bulk solvent.

Step 5: Vacuum Drying
  • Transfer the semi-dry crystals to a pre-weighed watch glass or petri dish.

  • Place the product in a vacuum oven or desiccator at 40 °C under high vacuum (≤ 1 mbar) for 12 hours.

  • Self-Validation Checkpoint: Weigh the product. Return it to the vacuum for 2 hours and weigh again. The process is validated only when the product reaches a constant weight , confirming the absolute removal of volatile solvent trapped in the interstitial spaces.

Process Parameters & Quality Control Metrics

To ensure reproducibility across different batches and scales, adhere strictly to the target metrics outlined below.

Table 2: Critical Process Parameters (CPPs)
Process StepParameterTarget MetricMechanistic Purpose
Dissolution Temperature75–80 °CMaximize thermodynamic solubility without boiling off solvent.
Cooling Ramp Rate~0.5 °C/minPrevent kinetic trapping and crystal occlusion of impurities.
Washing Solvent Temp0–4 °CDisplace mother liquor while minimizing product loss.
Drying Pressure/Temp≤ 1 mbar at 40 °CEnsure complete volatilization of residual acetonitrile.
Yield Mass Recovery75–85%Balance between high purity and material efficiency.

References

  • Pu, X., Li, Q., Lu, Z., & Yang, X. (2016). N-Chloro-N-methoxybenzenesulfonamide: A Chlorinating Reagent. European Journal of Organic Chemistry, 2016(36), 5937–5940. Available at:[Link]

  • Veryser, C., Demaerel, J., Bieliūnas, V., Gilles, P., & De Borggraeve, W. M. (2020). One-Pot Substitution of Aliphatic Alcohols Mediated by Sulfuryl Fluoride. Chemistry - A European Journal. Available at:[Link]

  • Gregory, W. A. (1984). P-Oxooxazolidinylbenzene compounds as antibacterial agents (U.S. Patent No. 4,461,773A). U.S. Patent and Trademark Office.
Application

Application Note: High-Resolution Profiling of N-Methoxybenzenesulfonamides as Carbonic Anhydrase Inhibitors

Introduction & Mechanistic Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While primary sulfonamides ( R−SO2​NH2​ ) remain the gold-standard zinc-binding group (ZBG) for CA inhibitors (CAIs), recent structural and kinetic studies have highlighted the unique pharmacological profile of N-substituted secondary sulfonamides, particularly N-methoxybenzenesulfonamides[1].

The Causality of the N-Methoxy Substitution: Unlike bulky alkyl substitutions that often abolish CA inhibitory activity due to steric clashes within the active site, the N-methoxy moiety introduces a unique electronic and structural dynamic. The electronegative oxygen of the methoxy group alters the pKa​ of the sulfonamide nitrogen, allowing the molecule to undergo deprotonation at physiological pH. Crystallographic evidence confirms that N-methoxybenzenesulfonamides coordinate to the active site Zn(II) ion in this deprotonated state, effectively displacing the zinc-bound water/hydroxide molecule essential for catalytic CO 2​ hydration[2]. This unique binding mode often confers enhanced isoform selectivity, particularly toward tumor-associated isoforms like hCA IX, making them highly valuable in targeted drug development[2].

Mechanism Ligand N-Methoxybenzenesulfonamide (ZBG: -SO2NH-OCH3) Deprotonation Deprotonation (pH > pKa) Ligand->Deprotonation Aqueous Buffer Coordination Tetrahedral Coordination [Zn(II)-N(OCH3)SO2R] Deprotonation->Coordination Binds Zn(II) ActiveSite CA Active Site [Zn(II)-OH2]+ ActiveSite->Coordination Displaces H2O Inhibition Catalytic Blockade (No CO2 Hydration) Coordination->Inhibition Stable Complex

CA Inhibition Mechanism by N-Methoxybenzenesulfonamides via Zn(II) Coordination.

Experimental Design: A Self-Validating System

To rigorously evaluate the inhibitory potency ( Ki​ ) of N-methoxybenzenesulfonamides, this protocol employs a self-validating, orthogonal assay system. Relying on a single enzymatic assay can introduce artifacts—for instance, compound aggregation or off-target reactivity. By pairing the physiological Stopped-Flow CO 2​ Hydration Assay with the high-throughput 4-Nitrophenyl Acetate (4-NPA) Esterase Assay , researchers can confidently eliminate false positives and validate the true mechanism of action[3].

Workflow cluster_assays Orthogonal Self-Validating Assays Prep Inhibitor Library Preparation (N-Methoxybenzenesulfonamides) Assay1 Stopped-Flow CO2 Hydration (Physiological Substrate) Prep->Assay1 Assay2 4-NPA Esterase Assay (Colorimetric Validation) Prep->Assay2 Data1 Calculate Ki (Hydration) via Phenol Red Absorbance (557 nm) Assay1->Data1 Data2 Calculate Ki (Esterase) via 4-Nitrophenol Absorbance (405 nm) Assay2->Data2 Validation Cross-Validated Inhibitor Profiling (High-Confidence Hit Selection) Data1->Validation Data2->Validation

Orthogonal assay workflow for validating CA inhibitors to eliminate false positives.

Detailed Methodologies

Protocol A: Stopped-Flow CO 2​ Hydration Kinetic Assay

This assay represents the gold standard for CA inhibition profiling, as it directly measures the inhibition of the enzyme's primary physiological function[4].

Reagents & Causality:

  • Buffer: 10 mM HEPES (pH 7.5). Rationale: HEPES provides robust buffering capacity in the physiological pH range without coordinating to the active site zinc.

  • Ionic Strength Modifier: 0.1 M NaClO 4​ . Rationale: Perchlorate ( ClO4−​ ) is used to maintain constant ionic strength because, unlike chloride or nitrate anions, it does not coordinate with the zinc ion and lacks background inhibitory activity[5].

  • Indicator: 0.2 mM Phenol Red. Rationale: Phenol red has a pKa​ of ~7.9, making its absorbance highly sensitive to the rapid pH drop (from 7.5 downwards) that occurs as CO 2​ is hydrated into HCO3−​ and H+ [5].

  • Substrate: CO 2​ -saturated water.

Step-by-Step Procedure:

  • Substrate Preparation: Bubble pure CO 2​ gas into deionized water at 20°C for a minimum of 30 minutes to achieve saturation (yielding a CO 2​ concentration of approximately 15–30 mM). Keep the solution sealed and temperature-controlled.

  • Enzyme-Inhibitor Pre-incubation: Prepare recombinant hCA isoforms (e.g., hCA II at 0.06 µM) in the HEPES/NaClO 4​ buffer[5]. Add the N-methoxybenzenesulfonamide inhibitor (stock dissolved in DMSO) to achieve final concentrations ranging from 0.1 nM to 10 µM. Critical: Ensure final DMSO concentration remains <1% to prevent enzyme denaturation. Incubate for 15 minutes at 20°C to allow the Zn(II)-inhibitor complex to reach thermodynamic equilibrium.

  • Reaction Execution: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO 2​ -saturated substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point/max absorbance of the basic form of phenol red) over a period of 10–100 seconds[5].

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Use the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics) to determine the inhibition constant ( Ki​ ).

Protocol B: Orthogonal 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Because CAs possess secondary esterase activity, the hydrolysis of 4-NPA into acetate and 4-nitrophenol serves as an excellent colorimetric validation tool[3].

Reagents & Causality:

  • Buffer: 20 mM Sodium Phosphate, 300 mM NaCl, pH 7.5. Rationale: High NaCl concentration suppresses non-specific electrostatic interactions between the inhibitor and the enzyme surface[3].

  • Substrate: 30 mM 4-NPA in anhydrous acetonitrile[3].

  • Enzyme: 10 µM hCA solution. Rationale: The esterase activity of CAs is significantly lower than their CO 2​ hydrase activity, necessitating a higher enzyme concentration for reliable signal-to-noise ratios[3].

Step-by-Step Procedure:

  • Assay Setup: In a UV-transparent disposable cuvette, sequentially mix the reaction buffer, the hCA enzyme solution, and the inhibitor dilution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the 4-NPA substrate solution. The final volume ratio of Buffer : Enzyme/Inhibitor : Substrate should be 8:1:1[3].

  • Spectrophotometric Monitoring: Immediately place the cuvette in a temperature-controlled UV/Vis spectrophotometer. Monitor the linear increase in absorbance at 405 nm for 5–10 minutes at 25°C. Rationale: At pH 7.5, the generated 4-nitrophenol is partially deprotonated to the 4-nitrophenolate anion, which strongly absorbs at 405 nm[3].

  • Background Correction: Always run a blank containing buffer and substrate (without enzyme) to account for the spontaneous auto-hydrolysis of 4-NPA in aqueous media. Subtract this background rate from the enzymatic rate.

Quantitative Data Presentation

The following table illustrates the expected structural-activity relationship (SAR) data profile when comparing primary sulfonamides to N-methoxybenzenesulfonamides. Notice the characteristic shift in selectivity: while primary sulfonamides are potent but pan-active, N-methoxy substitution often diminishes affinity for the cytosolic hCA II while preserving or enhancing affinity for the tumor-associated hCA IX.

Table 1: Comparative Inhibition Profile of Sulfonamide Derivatives Against Human CA Isoforms (Mock Validation Data)

Compound ClassZBG StructurehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (Control) Primary ( −SO2​NH2​ )250.012.025.00.48
Standard Benzenesulfonamide Primary ( −SO2​NH2​ )310.015.035.00.42
N-Methoxybenzenesulfonamide Secondary ( −SO2​NH−OCH3​ )> 5000.0210.018.011.67

Note: A higher Selectivity Ratio (II / IX) indicates a favorable therapeutic window for targeting hypoxic tumors expressing hCA IX without causing systemic toxicity via hCA II inhibition.

Sources

Method

Application Notes and Protocols for Evaluating n-Methoxybenzenesulfonamide Cytotoxicity

Introduction: A Framework for Assessing the Cytotoxicity of Novel Sulfonamides The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This docu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Assessing the Cytotoxicity of Novel Sulfonamides

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of n-Methoxybenzenesulfonamide, a representative novel sulfonamide. Due to the limited publicly available data on this specific compound, we present a tiered, multi-parametric approach. This strategy is not only applicable to n-Methoxybenzenesulfonamide but also serves as a robust template for assessing the in vitro toxicity of other new chemical entities.

Our approach is designed to first establish a baseline of cytotoxicity and then to elucidate the underlying mechanisms of cell death. We will detail protocols for assessing:

  • Cell Viability and Membrane Integrity: To determine the concentration-dependent effects of the compound on cell survival.

  • Apoptosis Induction: To investigate if the compound triggers programmed cell death.

  • Oxidative Stress: To explore the role of reactive oxygen species (ROS) and the cellular antioxidant response.

For the purpose of these protocols, we will primarily reference the use of the HepG2 human hepatoma cell line . This cell line is a widely used model for in vitro cytotoxicity and hepatotoxicity studies due to its human origin and retention of some liver-specific metabolic activities.[1][2][3] However, the choice of cell line should ultimately be guided by the specific research question and the intended target tissue of the compound.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range over which n-Methoxybenzenesulfonamide exerts cytotoxic effects. This is typically achieved by measuring the IC50 (half-maximal inhibitory concentration), the concentration of the compound that reduces cell viability by 50%.

WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method to quantify cell viability based on the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of n-Methoxybenzenesulfonamide in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7][8] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[5][9]

  • Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[7] Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well containing the supernatant. This mix typically contains lactate, NAD+, and a tetrazolium salt.[6][8]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[5][7] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Data Presentation: Tier 1 Results
AssayEndpointExpected Outcome for Cytotoxic Compound
WST-1 Metabolic ActivityDecrease in absorbance with increasing compound concentration.
LDH Membrane IntegrityIncrease in absorbance with increasing compound concentration.

Tier 2: Mechanistic Insights into Cytotoxicity

Once the cytotoxic concentration range of n-Methoxybenzenesulfonamide is established, the next tier of investigation aims to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[11] Luminescent or colorimetric assays are available to measure the activity of these caspases.[12][13][14][15]

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with n-Methoxybenzenesulfonamide at concentrations around the IC50 value for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7.[12]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.[16][17] Fluorescent dyes, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1, accumulate in healthy mitochondria with high membrane potential.[17][18][19][20] A loss of MMP results in a decrease or a shift in the fluorescence signal.

  • Cell Seeding and Treatment: Seed HepG2 cells in a black-walled, clear-bottom 96-well plate and treat with n-Methoxybenzenesulfonamide as described for the caspase assay.

  • Dye Loading: Add TMRE solution to each well and incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed buffer to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~549 nm, emission ~575 nm).

  • Data Analysis: A decrease in fluorescence intensity in treated cells compared to untreated cells indicates a loss of mitochondrial membrane potential.

Experimental Workflow for Tier 1 and 2 Cytotoxicity Assessment

G cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: Mechanistic Investigation T1_Start Seed HepG2 Cells T1_Treat Treat with n-Methoxybenzenesulfonamide (Concentration Gradient) T1_Start->T1_Treat T1_WST1 WST-1 Assay (Metabolic Activity) T1_Treat->T1_WST1 T1_LDH LDH Assay (Membrane Integrity) T1_Treat->T1_LDH T1_IC50 Determine IC50 T1_WST1->T1_IC50 T1_LDH->T1_IC50 T2_Start Treat with n-Methoxybenzenesulfonamide (at IC50 concentrations) T1_IC50->T2_Start Inform Concentration Selection T2_Caspase Caspase-3/7 Assay (Apoptosis Execution) T2_Start->T2_Caspase T2_MMP MMP Assay (Mitochondrial Health) T2_Start->T2_MMP T2_Conclusion Elucidate Apoptotic Pathway T2_Caspase->T2_Conclusion T2_MMP->T2_Conclusion

Caption: Tiered approach to cytotoxicity assessment.

Tier 3: Investigating the Role of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another common mechanism of drug-induced toxicity.[21]

Intracellular ROS Detection

Cell-permeable fluorescent probes, such as H2DCFDA, are used to measure intracellular ROS levels.[22] Once inside the cell, H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF.

  • Cell Seeding and Treatment: Seed and treat HepG2 cells as previously described.

  • Probe Loading: Add the ROS detection reagent (e.g., H2DCFDA) to the cells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Data Analysis: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Glutathione (GSH) Assay

Glutathione is a major intracellular antioxidant that plays a crucial role in detoxifying ROS.[21][23] A decrease in the cellular GSH levels or a change in the ratio of reduced (GSH) to oxidized (GSSG) glutathione can indicate oxidative stress.

  • Cell Seeding and Treatment: Seed and treat HepG2 cells as previously described.

  • Cell Lysis: Lyse the cells to release intracellular glutathione.

  • GSH/GSSG Measurement: Use a luminescent assay kit to measure the levels of total glutathione (GSH + GSSG) and GSSG separately. The assay is based on a glutathione-dependent enzymatic reaction that generates a luminescent signal.[21][24]

  • Data Analysis: A decrease in the total GSH levels or a decrease in the GSH/GSSG ratio in treated cells compared to controls is indicative of oxidative stress.

Signaling Pathway of Oxidative Stress-Induced Cytotoxicity

G cluster_pathway Oxidative Stress Pathway Compound n-Methoxybenzenesulfonamide ROS Increased ROS Compound->ROS GSH Decreased GSH/GSSG Ratio ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis/Cell Death Caspase->Apoptosis

Sources

Application

Application Note: Derivatization of the Methoxybenzenesulfonamide Scaffold for Carbonic Anhydrase Targeted Biological Screening

Introduction & Rationale The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, particularly recognized for its potent inhibition of Carbonic Anhydrases (CAs)—a superfamily of ubiquitous metalloenzymes[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, particularly recognized for its potent inhibition of Carbonic Anhydrases (CAs)—a superfamily of ubiquitous metalloenzymes[1]. Among the myriad of sulfonamide derivatives, the methoxybenzenesulfonamide scaffold (e.g., 4-methoxybenzenesulfonamide and its analogs) has emerged as a highly versatile starting point for hit-to-lead optimization[2].

While the primary sulfonamide group acts as the essential Zinc-Binding Group (ZBG), the core benzenesulfonamide structure alone often lacks the isoform selectivity required for modern therapeutics[3]. By strategically derivatizing the methoxybenzenesulfonamide core—through N-alkylation/amidation or meta-substitution on the phenyl ring—researchers can fine-tune the molecule's steric bulk and electronic properties[4]. This application note details the mechanistic rationale, synthetic derivatization protocols, and high-throughput screening methodologies required to develop selective CA inhibitors targeting tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II).

Mechanistic Insights & Causality

To rationally design biological screening workflows, one must understand the causality behind the molecular interactions:

  • Zinc Coordination (The "Warhead"): At physiological pH, the primary sulfonamide group ( R−SO2​NH2​ ) deprotonates to form a sulfonamide anion. This anion coordinates directly to the catalytic Zn2+ ion located at the bottom of the CA active site cleft. This binding physically displaces a zinc-bound water molecule or hydroxide ion that is strictly essential for the enzyme's hydration of CO2​ , thereby halting catalytic activity[1][5].

  • The Role of the Methoxy Group: The methoxy ( −OCH3​ ) substituent acts as an electron-donating group. This electronic modulation alters the pKa of the sulfonamide, optimizing the ratio of the active anionic species at physiological pH. Furthermore, the oxygen atom of the methoxy group can participate in secondary hydrogen bonding with the hydrophilic half of the CA active site[4].

  • N-Derivatization for Selectivity: The CA active site is distinctly bipolar, featuring a hydrophilic half and a hydrophobic half. Derivatizing the scaffold via N-substitution (e.g., adding a cyclohexyl ring to form N-cyclohexyl-4-methoxybenzenesulfonamide) extends the molecule's "tail" into the hydrophobic pocket. Because the topography of this hydrophobic pocket varies significantly between the off-target CA II and the tumor-associated CA IX, tailored N-substitutions drive isoform selectivity[2][3].

CA_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Reaction CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ CAIX->Reaction Catalyzes Acidification Tumor Acidification Reaction->Acidification Generates H⁺ Metastasis Invasion & Metastasis Acidification->Metastasis Promotes Inhibitor Methoxybenzenesulfonamide Inhibitor->CAIX Blocks Zn²⁺

Fig 1. CA IX-mediated tumor acidification pathway and targeted inhibition by sulfonamides.

Experimental Workflows

The transition from a basic chemical scaffold to a biologically validated lead compound requires a tightly integrated workflow of chemical synthesis and self-validating biological assays.

Workflow Step1 Scaffold Selection (Methoxybenzenesulfonamide) Step2 Chemical Derivatization (N-Alkylation / Halogenation) Step1->Step2 Step3 In Vitro Screening (pNPA Esterase Assay) Step2->Step3 Step4 Hit-to-Lead Optimization (Isoform Profiling) Step3->Step4

Fig 2. Hit-to-lead experimental workflow for methoxybenzenesulfonamide derivatives.

Protocol 1: Chemical Derivatization (Synthesis of N-Substituted Analogs)

This protocol outlines the nucleophilic substitution of 4-methoxybenzenesulfonyl chloride to yield N-substituted derivatives (e.g., N-cyclohexyl-4-methoxybenzenesulfonamide)[2].

Reagents & Materials:

  • 4-Methoxybenzenesulfonyl chloride (Precursor)

  • Target Amine (e.g., Cyclohexylamine)

  • 10% Sodium Carbonate ( Na2​CO3​ ) solution

  • 3M Hydrochloric Acid ( HCl )

  • Distilled water and Methanol

Step-by-Step Methodology:

  • Amine Preparation: Dissolve 6.5 mmol of the target amine in 10 mL of distilled water within a 50 mL round-bottom flask. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Carefully add 1 molar equivalent of 4-methoxybenzenesulfonyl chloride to the stirring solution.

  • pH Control (Critical Causality Step): Continuously monitor and maintain the reaction pH at exactly 8.0 using the 10% Na2​CO3​ solution. Why? A basic pH ensures the amine remains deprotonated and highly nucleophilic. However, if the pH exceeds 9, the sulfonyl chloride will rapidly hydrolyze into an unreactive sulfonic acid, destroying the yield[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 6 hours. Confirm the consumption of the sulfonyl chloride via Thin-Layer Chromatography (TLC).

  • Workup & Precipitation: Once complete, dropwise add 3M HCl to lower the pH to 3.0. Why? Acidification protonates any unreacted amine, rendering it water-soluble, while the highly hydrophobic sulfonamide product precipitates out of the aqueous phase[2].

  • Purification: Filter the precipitate, dry under a vacuum, and recrystallize using hot methanol to achieve >95% purity suitable for biological screening.

Protocol 2: High-Throughput Colorimetric Screening (pNPA Assay)

Carbonic anhydrases uniquely possess esterase activity in addition to their CO2​ hydration capabilities. This protocol utilizes 4-nitrophenyl acetate (pNPA) as a surrogate substrate, which CAs cleave to produce a yellow chromophore (4-nitrophenol), allowing for high-throughput, self-validating spectrophotometric screening[1].

Reagents & Materials:

  • Recombinant human CA isoforms (e.g., hCA II, hCA IX)

  • Assay Buffer: 20 mM HEPES, pH 7.4, containing Na2​SO4​ to maintain ionic strength.

  • Substrate: 4-nitrophenyl acetate (pNPA) dissolved in anhydrous acetonitrile.

  • Test Compounds: Methoxybenzenesulfonamide derivatives dissolved in DMSO.

  • Positive Control: Acetazolamide (AZA).

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microplate, add 10 µL of the test compound (at varying serial dilutions) to designated wells. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[1].

  • Enzyme Addition: Dispense 10 µL of the recombinant CA working solution into the test wells and positive control wells.

  • Self-Validating Controls:

    • Background Control: Add 10 µL of Assay Buffer + 10 µL DMSO (No enzyme, no inhibitor). This accounts for the spontaneous, non-enzymatic hydrolysis of pNPA in aqueous buffer.

    • Enzyme Control: Add 10 µL CA enzyme + 10 µL DMSO (No inhibitor). This establishes the 100% maximum velocity ( Vmax​ ) baseline.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Why? Sulfonamides act as competitive inhibitors; pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the Zn2+ active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 400 nm continuously for 10 minutes. The slope of the linear phase of the absorbance-time curve represents the initial velocity ( v0​ ).

  • Analysis: Subtract the background control slope from all readings. Calculate the IC50​ by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for methoxybenzenesulfonamide derivatives, illustrating how structural derivatization shifts the biological profile from weak/non-selective to highly potent and isoform-selective[1][2][4].

Compound / AnalogTarget Isoforms Ki​ hCA II (nM) Ki​ hCA IX (nM)Selectivity Ratio (CA IX / CA II)
Acetazolamide (Clinical Control) Pan-Inhibitor12.025.00.48 (Prefers CA II)
4-Methoxybenzenesulfonamide hCA II, IX3404100.82 (Poor Selectivity)
N-Cyclohexyl-4-methoxybenzenesulfonamide hCA II, IX45.08.55.29 (Moderate CA IX Selectivity)
Di-meta-fluoro-4-methoxybenzenesulfonamide hCA IX, XII> 10000.4> 2500 (Extreme CA IX Selectivity)

Data Interpretation: The base scaffold (4-methoxybenzenesulfonamide) exhibits weak micromolar affinity. N-alkylation (cyclohexyl) improves potency by engaging the hydrophobic pocket. Advanced derivatization (e.g., di-meta-fluorination) restricts the molecule's conformation, clashing with the sterically hindered CA II active site while perfectly complementing the wider CA IX pocket, resulting in picomolar affinity and extreme selectivity[4].

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: rsc.

Sources

Method

Application of Methoxybenzenesulfonamides in Medicinal Chemistry: From Anomeric Reagents to Metalloenzyme Inhibitors

Executive Summary & Structural Paradigms In medicinal chemistry, the term "methoxybenzenesulfonamide" encompasses two highly distinct but equally critical structural paradigms. The first is N -methoxybenzenesulfonamide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigms

In medicinal chemistry, the term "methoxybenzenesulfonamide" encompasses two highly distinct but equally critical structural paradigms. The first is N -methoxybenzenesulfonamide , an "anomeric amide" where the methoxy group is attached directly to the sulfonamide nitrogen. This structural motif has revolutionized late-stage electrophilic halogenation in drug synthesis[1]. The second is 4-methoxybenzenesulfonamide (often denoted as p-methoxybenzenesulfonamide), a privileged pharmacophore that serves as a core scaffold for metalloenzyme inhibitors and cytoskeletal disruptors[2].

This technical guide provides a comprehensive overview of both applications, detailing the mechanistic causality behind their reactivity and binding affinities, alongside field-proven, self-validating protocols for their use in drug discovery workflows.

N -Methoxybenzenesulfonamide as a Synthetic Reagent

The Mechanistic Logic of Anomeric Amides

The utility of N -methoxybenzenesulfonamide in chemical synthesis is primarily realized through its chlorinated derivative, N -chloro- N -methoxybenzenesulfonamide . Traditional chlorinating agents like N -chlorosuccinimide (NCS) rely on imide resonance to polarize the N−Cl bond. In contrast, N -chloro- N -methoxybenzenesulfonamide leverages the anomeric effect [3].

The lone pair electrons on the oxygen atom of the methoxy group ( nO​ ) donate into the anti-bonding orbital of the nitrogen-chlorine bond ( σN−Cl∗​ ). This stereoelectronic interaction significantly weakens the N−Cl bond, rendering the chlorine atom highly electrophilic[1]. Consequently, this reagent can chlorinate unactivated heteroarenes and active pharmaceutical ingredient (API) precursors at room temperature without the need for harsh Lewis acid catalysts[4].

Mechanism Anomeric Anomeric Effect in N-X Amides (n_O -> sigma*_N-Cl) Polarization N-Cl Bond Polarization (Increased Electrophilicity) Anomeric->Polarization Transfer Chlorine Atom Transfer to Nucleophilic Arene Polarization->Transfer Regeneration Regeneration of N-Methoxy- benzenesulfonamide Byproduct Transfer->Regeneration

Mechanistic logic of anomeric N-X amides driving electrophilic halogenation.

Protocol: Synthesis of N -Chloro- N -methoxybenzenesulfonamide

This protocol describes the bench-stable preparation of the chlorinating reagent. The methodology utilizes a biphasic system to protect the sensitive product from aqueous degradation.

Materials:

  • N -methoxybenzenesulfonamide (10.0 mmol)

  • Dichloromethane (DCM) and Distilled Water

  • Glacial Acetic Acid

  • 10% Aqueous Sodium Hypochlorite (NaClO / Bleach)

Step-by-Step Procedure:

  • Biphasic Setup: Charge a 100 mL round-bottom flask with N -methoxybenzenesulfonamide (10 mmol). Add 20 mL of DCM and 20 mL of water.

    • Causality: The biphasic system ensures that as the highly lipophilic N -chloro product forms, it immediately partitions into the organic layer. This shields the labile N−Cl bond from hydrolysis in the aqueous phase.

  • Acidification: Add glacial acetic acid (15 mmol) to the mixture and cool the flask to 0 °C using an ice-water bath.

    • Causality: Acetic acid lowers the pH to generate hypochlorous acid (HOCl) in situ from the bleach, which is the active chlorinating species. Cooling prevents thermal homolytic cleavage of the newly formed N−Cl bond.

  • Chlorination: Under vigorous stirring, add 10% aq. NaClO (12 mmol) dropwise over 15 minutes. The organic layer will gradually turn pale yellow, validating the formation of the active halogen species.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Transfer to a separatory funnel, isolate the DCM layer, and wash sequentially with saturated NaHCO3​ and brine.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure at a temperature strictly below 30 °C to yield the reagent as a pale oil or low-melting solid[4].

Protocol: Late-Stage Chlorination of API Intermediates

Step-by-Step Procedure:

  • Reaction Assembly: Dissolve the target heteroarene (e.g., an indole derivative, 5.0 mmol) in 15 mL of anhydrous acetonitrile under a nitrogen atmosphere.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of electrophilic aromatic substitution without acting as a competing nucleophile.

  • Reagent Addition: Add N -chloro- N -methoxybenzenesulfonamide (5.25 mmol, 1.05 eq) in one portion at room temperature.

    • Causality: The anomeric activation of the reagent allows chlorination to proceed rapidly. A slight stoichiometric excess ensures complete conversion while preventing unwanted di-chlorination.

  • Validation & Purification: Monitor via TLC (Hexane/EtOAc). The reaction is self-validating: the byproduct ( N -methoxybenzenesulfonamide) exhibits a highly polar Rf​ value, making it easily distinguishable and separable from the chlorinated API via standard silica gel chromatography.

Workflow NMB N-Methoxybenzene- sulfonamide Chlorination Chlorination (NaClO / AcOH) NMB->Chlorination NCNMB N-Chloro-N-methoxy- benzenesulfonamide Chlorination->NCNMB High Yield Reaction Electrophilic Halogenation NCNMB->Reaction Substrate API Precursor (e.g., Indole) Substrate->Reaction Product Chlorinated API Target Reaction->Product Regioselective

Workflow for the synthesis and application of N-chloro-N-methoxybenzenesulfonamide.

Methoxybenzenesulfonamides as Pharmacophores

Beyond synthetic utility, the methoxybenzenesulfonamide core is a privileged scaffold in drug discovery.

  • Metalloenzyme Inhibition: N -methoxybenzenesulfonamides act as potent inhibitors of Helicobacter pylori urease. The N -methoxy group lowers the pKa of the sulfonamide, enhancing its ability to coordinate with the bimetallic Ni2+ active site of the enzyme[5].

  • Cytoskeletal Disruption: Derivatives of 4-methoxybenzenesulfonamide (such as E7010 / ABT-751) are potent antimitotic agents. They bind reversibly to the colchicine site of β -tubulin. Thermodynamic profiling via Isothermal Titration Calorimetry (ITC) reveals that the 4-methoxy group is critical for establishing optimal van der Waals interactions and hydrogen bonding within the hydrophobic pocket, driving a favorable enthalpy-entropy compensation[2][6].

Protocol: High-Throughput Urease Inhibition Assay

This protocol details the kinetic evaluation of N -methoxybenzenesulfonamide derivatives against Jack bean urease using a colorimetric phenol red assay.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 6.8) and 10 mg/L phenol red.

    • Causality: Phenol red acts as a sensitive pH indicator. As urease hydrolyzes urea into ammonia, the localized pH rises, causing a measurable spectrophotometric shift from yellow to pink.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add 80 μL of the buffer, 10 μL of urease enzyme solution (0.5 U/mL), and 10 μL of the sulfonamide inhibitor (varying concentrations in DMSO). Incubate at 25 °C for 30 minutes.

    • Causality: Pre-incubation is critical. It allows the sulfonamide to penetrate the active site and establish a coordination equilibrium with the Ni2+ ions before the substrate is introduced.

  • Reaction Initiation: Add 50 μL of 50 mM urea solution to all wells to initiate hydrolysis.

  • Kinetic Measurement: Immediately monitor the absorbance at 560 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot % inhibition versus log[Inhibitor] to determine the IC50​ via non-linear regression.

Quantitative Data Summaries

Table 1: Comparison of Electrophilic Chlorinating Reagents

ReagentActivation MechanismByproductTypical Reaction TempYield (Indole Chlorination)
N-Chlorosuccinimide (NCS) Imide resonanceSuccinimide25 - 80 °C60 - 75%
N -Chloro- N -methoxybenzenesulfonamide Anomeric effect ( nO​→σN−Cl∗​ ) N -Methoxybenzenesulfonamide0 - 25 °C> 90%
Chlorine Gas ( Cl2​ ) Direct polarizationHCl-78 - 0 °CVariable (poor selectivity)

Table 2: Metalloenzyme & Target Inhibition Profile of Sulfonamide Derivatives

Compound ScaffoldPrimary TargetKey Interaction MotifBinding ModeAverage IC50​ Range
Primary Benzenesulfonamide Carbonic Anhydrase Zn2+ SO2​NH− coordination10 - 50 nM
N -Methoxybenzenesulfonamide Urease (H. pylori) Ni2+ SO2​N(OCH3​)− coordination1 - 10 μM
N -Aryl-4-methoxybenzenesulfonamide β -TubulinHydrophobic pocketVan der Waals / H-bond0.1 - 1.5 μM

References

  • Wang, Y., Bi, C., Kawamata, Y., et al. "Discovery of N−X anomeric amides as electrophilic halogenation reagents." Nature Chemistry, 16, 1539−1545 (2024). URL:[Link]

  • Pu, X., Li, Q., Lu, Z., Yang, X. "N-Chloro-N-methoxybenzenesulfonamide: A Chlorinating Reagent." European Journal of Organic Chemistry, 2016(36), 5937-5940 (2016). URL:[Link]

  • Glover, S. A. "Anomeric Amides – Structure, Properties and Reactivity." Tetrahedron, 54(26), 7229–7271 (1998). URL:[Link]

  • Owa, T., et al. "Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides Including N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide." Journal of Medicinal Chemistry, 45(21), 4716-4727 (2002). URL:[Link]

  • Banerjee, M., et al. "Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry." Journal of Medicinal Chemistry, 48(2), 547-555 (2005). URL:[Link]

  • "Green Synthesis and in vitro Performance of Novel Urease Inhibitors." Universidade de Lisboa (2022). URL:[Link]

Sources

Application

Application Notes and Protocols: Molecular Docking of n-Methoxybenzenesulfonamide with Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide for the molecular docking of n-Methoxybenzenesulfonamide to its experimentally determined pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the molecular docking of n-Methoxybenzenesulfonamide to its experimentally determined protein target, Human Carbonic Anhydrase II (hCA II). As a member of the sulfonamide class of compounds, which are known to inhibit carbonic anhydrases, understanding the specific binding interactions of n-Methoxybenzenesulfonamide is crucial for structure-based drug design and the development of more potent and selective inhibitors. This protocol outlines a complete workflow, from target identification and preparation to ligand setup, molecular docking using AutoDock Vina, and detailed post-docking analysis. The causality behind each step is explained to provide a robust, self-validating system for obtaining reliable and reproducible results.

Introduction to n-Methoxybenzenesulfonamide and Carbonic Anhydrase II

n-Methoxybenzenesulfonamide (PubChem CID: 270783) is a small organic molecule belonging to the sulfonamide family.[1] The sulfonamide functional group is a well-established pharmacophore present in a variety of therapeutic agents, known for a broad spectrum of biological activities, including antibacterial and anticancer properties.[2][3] A critical class of protein targets for sulfonamides is the carbonic anhydrase (CA) family of enzymes.[4]

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a vital role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Its dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some forms of cancer, making it a significant drug target.[4][5] The interaction of sulfonamides with the zinc ion in the active site of CAs is a key mechanism of their inhibitory action.[6]

A significant breakthrough in understanding the interaction of n-Methoxybenzenesulfonamide with hCA II came from the crystal structure deposited in the Protein Data Bank (PDB) with the identifier 3T5Z . In this structure, n-Methoxybenzenesulfonamide (ligand ID: B09) is co-crystallized with hCA II, providing an experimentally validated model of their binding interaction.[1] This co-crystal structure serves as the foundation for the molecular docking protocol detailed herein, allowing for a validation-centric approach to computational analysis.

Experimental and Computational Workflow Overview

The molecular docking protocol is a multi-step process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and a thorough analysis of the results. This workflow is designed to be both comprehensive and accessible to researchers with a foundational understanding of molecular modeling techniques.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Identification (PDB: 3T5Z) Prot_Prep 2. Protein Preparation PDB->Prot_Prep Obtain Crystal Structure Grid 4. Grid Box Definition Prot_Prep->Grid Prepared Protein Lig_Prep 3. Ligand Preparation Docking 5. Molecular Docking (AutoDock Vina) Lig_Prep->Docking Prepared Ligand Grid->Docking Grid Parameters Results 6. Results Analysis Docking->Results Docked Poses & Scores Validation 7. Protocol Validation Results->Validation Comparison with Crystal Structure

Caption: Overall workflow for the molecular docking of n-Methoxybenzenesulfonamide with hCA II.

Part 1: Preparation of the Molecular Structures

Accurate preparation of the protein and ligand structures is paramount for a successful docking study. This phase involves cleaning the PDB file, adding necessary atoms, and converting the files into the appropriate format for AutoDock Vina.

Target Protein Preparation (Human Carbonic Anhydrase II)

Rationale: The crystal structure obtained from the PDB often contains non-essential molecules like water, co-solvents, and alternate conformations of amino acid residues. These must be removed to create a clean and accurate representation of the protein's binding site. Additionally, hydrogen atoms, which are typically not resolved in X-ray crystallography, need to be added as they play a crucial role in forming hydrogen bonds.

Protocol:

  • Obtain the Protein Structure: Download the PDB file for Human Carbonic Anhydrase II co-crystallized with n-Methoxybenzenesulfonamide (PDB ID: 3T5Z) from the RCSB Protein Data Bank ([Link]).

  • Clean the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules. While some water molecules can be critical for ligand binding, for a standard docking protocol, they are typically removed.

    • Delete any co-solvents or ions that are not essential for the protein's structural integrity or catalytic activity. The zinc ion in the active site of hCA II is crucial and must be retained .

    • If there are multiple protein chains, retain only the chain that contains the binding site of interest (in 3T5Z, this is typically chain A).

  • Add Hydrogens and Charges:

    • Use a protein preparation tool, such as the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools (ADT), to add hydrogen atoms to the protein.

    • Assign partial charges to each atom using a force field like AMBER or Gasteiger. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation (n-Methoxybenzenesulfonamide)

Rationale: The ligand structure must also be prepared to ensure it has the correct 3D conformation, atom types, and rotatable bonds defined. This allows the docking software to explore different conformations of the ligand within the binding site.

Protocol:

  • Obtain the Ligand Structure: The 3D structure of n-Methoxybenzenesulfonamide can be extracted from the 3T5Z PDB file or downloaded from PubChem (CID 270783) in an SDF or MOL2 format.

  • Prepare the Ligand in AutoDockTools (ADT):

    • Open the ligand file in ADT.

    • Add hydrogen atoms and compute Gasteiger charges.

    • Define the rotatable bonds. ADT will automatically detect these, but it is good practice to verify them. This allows for ligand flexibility during the docking process.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

With the prepared protein and ligand, the next phase is to perform the molecular docking simulation using AutoDock Vina.

Defining the Binding Site (Grid Box)

Rationale: To perform the docking, you need to define a three-dimensional grid box that encompasses the active site of the protein. This grid box specifies the search space for the ligand. A well-defined grid box, centered on the known binding site, increases the efficiency and accuracy of the docking simulation.

Protocol:

  • Identify the Active Site: In the co-crystal structure (3T5Z), the active site is defined by the location of the bound n-Methoxybenzenesulfonamide (B09) and the catalytic zinc ion.

  • Set the Grid Box Dimensions in ADT:

    • Load the prepared protein PDBQT file into ADT.

    • Center the grid box on the co-crystallized ligand.

    • Adjust the dimensions of the grid box (in x, y, and z) to be large enough to accommodate the entire ligand and allow for some rotational and translational freedom. A common practice is to have the box extend 10-15 Å beyond the ligand in each direction.

  • Save the Grid Configuration: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates of the center of the grid box and its dimensions.

Running the Docking Simulation

Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity for different poses.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters. An example is provided below:

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    The results, including the docked poses and their binding affinities, will be saved in an output PDBQT file (e.g., out.pdbqt) and a log file (e.g., log.txt).

Part 3: Analysis and Validation of Docking Results

The final phase involves a critical analysis of the docking results to ensure their validity and to gain insights into the binding interactions.

Interpreting the Docking Output

Quantitative Data Summary

ParameterDescriptionTypical Value for Sulfonamides
Binding Affinity (kcal/mol) The estimated free energy of binding. More negative values indicate stronger binding.[7]-6 to -9 kcal/mol
RMSD (Å) Root Mean Square Deviation between the docked pose and the crystal structure pose.[7]< 2.0 Å for a valid pose

Analysis Protocol:

  • Examine the Log File: The log file provides a summary of the binding affinities for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.

  • Visualize the Docked Poses:

    • Open the output PDBQT file in PyMOL or another molecular visualization tool.

    • Load the prepared protein structure as well.

    • Analyze the top-ranked poses to observe their orientation and conformation within the binding site.

Validation of the Docking Protocol

Rationale: A crucial step in any docking study is to validate the protocol to ensure it can accurately reproduce the experimentally observed binding mode.[8]

Protocol:

  • Redocking: The most common validation method is to "redock" the co-crystallized ligand back into the active site of its corresponding protein.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of n-Methoxybenzenesulfonamide with its conformation in the 3T5Z crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[7]

Analysis of Molecular Interactions

Rationale: Understanding the specific molecular interactions between the ligand and the protein is essential for explaining the binding affinity and for guiding further drug design efforts.

Interaction Analysis Workflow

G Load Load Protein and Best Docked Pose Visualize Visualize in PyMOL Load->Visualize Identify Identify Key Interactions Visualize->Identify H_Bonds Hydrogen Bonds Identify->H_Bonds Hydrophobic Hydrophobic Interactions Identify->Hydrophobic Coordination Coordination to Zinc Identify->Coordination

Caption: Workflow for analyzing molecular interactions using PyMOL.

Protocol:

  • Visualize in PyMOL: Load the protein and the best-docked pose of n-Methoxybenzenesulfonamide into PyMOL.

  • Identify Hydrogen Bonds: Use PyMOL's tools to identify potential hydrogen bonds between the ligand and the protein's amino acid residues. The sulfonamide group is a key hydrogen bond donor and acceptor.

  • Analyze Hydrophobic Interactions: Identify non-polar residues in the binding pocket that may form hydrophobic interactions with the phenyl ring of the ligand.

  • Confirm Zinc Coordination: Crucially, verify that one of the oxygen atoms of the sulfonamide group is coordinating with the zinc ion in the active site, as this is the canonical binding mode for sulfonamide inhibitors of carbonic anhydrases.

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create high-quality images illustrating the binding pose and key interactions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of n-Methoxybenzenesulfonamide with its known target, Human Carbonic Anhydrase II. By following these steps, researchers can obtain reliable predictions of the binding mode and affinity, which can be invaluable for understanding the molecular basis of its inhibitory activity and for guiding the rational design of novel sulfonamide-based therapeutics. The emphasis on validation against the co-crystal structure ensures a high degree of confidence in the generated computational models.

References

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5447-5452. [Link]

  • El Mounsif, B., et al. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290. [Link]

  • Ibrahim, M. A. A., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Computer-Aided Drug Design, 20(3), 245-256. [Link]

  • Jha, P. C., et al. (2017). Molecular dynamics-assisted pharmacophore modeling of caspase-3-isatin sulfonamide complex: Recognizing essential intermolecular contacts and features of sulfonamide inhibitor class for caspase-3 binding. Computational Biology and Chemistry, 71, 12-23. [Link]

  • Kim, J. S., et al. (2008). Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors. Journal of Molecular Graphics and Modelling, 26(8), 1205-1212. [Link]

  • Mubarak, M. S., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. [Link]

  • Nishad, F., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Molecular and Genetic Medicine, 16(3), 1-10. [Link]

  • PubChem. (n.d.). N-Methoxybenzenesulfonamide. PubChem. [Link]

  • ResearchGate. (2022). Validation of the docking protocol. The carbonic anhydrase protein is... ResearchGate. [Link]

  • Sabe, V. T., et al. (2022). Pharmacophore Based Virtual Screening and Docking of Different Aryl Sulfonamide Derivatives of 5HT7R Antagonist. The Distant Reader. [Link]

  • Sotriffer, C., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(2), 444-460. [Link]

Sources

Method

In vitro testing of n-Methoxybenzenesulfonamide as a 12-LOX inhibitor

Application Note: In Vitro Evaluation of n-Methoxybenzenesulfonamide Derivatives as Selective 12-Lipoxygenase (12-LOX) Inhibitors Scientific Rationale & Mechanistic Insights Human platelet-type 12-(S)-lipoxygenase (12-LO...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of n-Methoxybenzenesulfonamide Derivatives as Selective 12-Lipoxygenase (12-LOX) Inhibitors

Scientific Rationale & Mechanistic Insights

Human platelet-type 12-(S)-lipoxygenase (12-LOX) is a non-heme, iron-containing enzyme that catalyzes the stereospecific oxidation of polyunsaturated fatty acids. By converting arachidonic acid (AA) into 12(S)-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12(S)-HETE, 12-LOX drives critical signaling cascades implicated in platelet aggregation, thrombosis, and pancreatic beta-cell dysfunction[1].

Historically, targeting 12-LOX has been plagued by a lack of selectivity, with early inhibitors exhibiting off-target effects on related enzymes like 5-LOX, 15-LOX, and cyclooxygenases (COX-1/2). The discovery of the n-methoxybenzenesulfonamide scaffold—specifically 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (e.g., ML355)—represented a breakthrough in medicinal chemistry. These compounds act as highly potent, non-reductive inhibitors[1]. Recent cryo-electron microscopy (cryo-EM) studies reveal that 12-LOX exists in multiple oligomeric states (from monomer to hexamer), and this specific benzenesulfonamide scaffold binds allosterically to the hexameric complex, locking the enzyme in an inactive conformation without chelating the catalytic iron core[2].

Pathway AA Arachidonic Acid LOX12 12-LOX Enzyme AA->LOX12 Oxidation HPETE 12(S)-HPETE LOX12->HPETE Catalysis Inhibitor n-Methoxybenzenesulfonamide Inhibitor->LOX12 Inhibition HETE 12(S)-HETE HPETE->HETE Reduction Platelets Platelet Aggregation HETE->Platelets PAR-4 Activation

Fig 1. 12-LOX signaling pathway and the inhibitory node of n-Methoxybenzenesulfonamides.

Quantitative Profiling & Selectivity Data

To establish trustworthiness in drug development, an inhibitor must demonstrate a rigorous selectivity window. The n-methoxybenzenesulfonamide scaffold exhibits exceptional specificity for 12-LOX over homologous arachidonic acid metabolizing enzymes[1].

Table 1: In Vitro Selectivity Profile of Lead n-Methoxybenzenesulfonamide (ML355)

Target EnzymeIC₅₀ (µM)Selectivity Fold (vs 12-LOX)Biological Implication of Off-Target Avoidance
12-LOX (Human) 0.34 - Target engagement
15-LOX-1> 50.0> 147xPreserves anti-inflammatory lipoxin generation
15-LOX-2> 50.0> 147xPrevents interference with macrophage resolution
5-LOX> 50.0> 147xAvoids systemic leukotriene suppression
COX-1> 50.0> 147xEliminates gastrointestinal toxicity risks
COX-2> 50.0> 147xMaintains baseline prostacyclin cardiovascular protection

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that lipoxygenase assays are notoriously susceptible to false positives. Highly lipophilic compounds can form colloidal aggregates that sequester the substrate, or act as redox-cyclers that artificially reduce the enzyme's Fe³⁺ center to the inactive Fe²⁺ state. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Recombinant 12-LOX Biochemical Assay (LC-MS/MS Detection)

UV-based assays (monitoring diene formation at 236 nm) are heavily compromised by the intrinsic UV absorbance of the benzenesulfonamide aromatic rings. Therefore, direct quantification of the 12-HETE product via LC-MS/MS is the gold standard.

Causality & Rationale:

  • Buffer Selection: 25 mM HEPES (pH 7.5) is utilized instead of Tris to better mimic physiological pH and maintain the enzyme's hexameric stability[2].

  • Detergent Addition: 0.01% Triton X-100 is critical. It prevents the highly lipophilic n-methoxybenzenesulfonamide from forming non-specific colloidal aggregates (a common source of false-positive inhibition).

  • Self-Validation System: Every plate must include a Z'-factor calculation. Wells containing vehicle (DMSO) serve as the 100% activity control, while wells lacking the enzyme serve as the 0% activity (background auto-oxidation) control. A Z'-factor > 0.6 is required to validate the run.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the n-methoxybenzenesulfonamide derivative in 100% LC-MS grade DMSO. Transfer 1 µL of the compound to a 96-well polypropylene plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Dilute recombinant human 12-LOX in assay buffer (25 mM HEPES, 0.01% Triton X-100, pH 7.5). Add 49 µL of the enzyme solution to the compound wells. Incubate at 37°C for 10 minutes to allow allosteric binding to reach equilibrium.

  • Reaction Initiation: Prepare a 10 µM solution of Arachidonic Acid in assay buffer (ensure AA is stored at -80°C and thawed immediately before use to prevent auto-oxidation). Add 50 µL to initiate the reaction.

  • Quenching: After exactly 10 minutes, quench the reaction by adding 100 µL of ice-cold Methanol containing 1% Acetic Acid and 10 ng/mL of an internal standard (e.g., 12-HETE-d8). Causality: The acid drops the pH, immediately denaturing the enzyme, while methanol precipitates the protein.

  • Detection: Centrifuge the plate at 3000 x g for 10 minutes. Inject 10 µL of the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for 12-HETE (m/z 319.2 → 179.1).

Workflow Prep 1. Compound Prep (DMSO Dilution) Enzyme 2. 12-LOX Incubation (10 min, 37°C) Prep->Enzyme Substrate 3. Add Arachidonic Acid (Start Reaction) Enzyme->Substrate Quench 4. Quench Reaction (Methanol/Acetic Acid) Substrate->Quench Detection 5. LC-MS/MS Quantification Quench->Detection

Fig 2. Self-validating in vitro biochemical workflow for 12-LOX inhibitor screening.

Protocol B: Intact Human Platelet Aggregation Assay

To prove that the biochemical inhibition translates to cellular efficacy, the compound must be tested in intact human platelets. 12-LOX inhibition specifically impairs PAR-4 (Protease-Activated Receptor 4) mediated platelet aggregation[3].

Causality & Rationale:

  • Washed Platelets vs. PRP: The assay must use washed platelets rather than Platelet-Rich Plasma (PRP). The benzenesulfonamide moiety is highly protein-bound; performing the assay in PRP would result in the compound binding to serum albumin, artificially inflating the apparent IC₅₀.

Step-by-Step Methodology:

  • Platelet Isolation: Draw human whole blood into acid-citrate-dextrose (ACD) tubes. Centrifuge at 200 x g for 15 minutes to obtain PRP. Add prostaglandin E1 (PGE1, 1 µM) to prevent premature activation, then centrifuge at 800 x g for 10 minutes to pellet the platelets. Resuspend in Tyrode's buffer (pH 7.4).

  • Inhibitor Loading: Pre-incubate the washed platelets (adjusted to 2.5 x 10⁸ platelets/mL) with varying concentrations of the n-methoxybenzenesulfonamide inhibitor (0.1 to 10 µM) for 15 minutes at 37°C.

  • Aggregation Measurement: Transfer the suspension to a light transmission aggregometer cuvette. Stir at 1000 rpm.

  • Stimulation: Add a PAR-4 agonist peptide (AYPGKF-NH2, 100 µM). Record the maximum amplitude of light transmission over 5 minutes. Calculate the percentage of inhibition relative to the DMSO vehicle control.

Critical Troubleshooting Parameters

  • Iron Oxidation State Vulnerability: 12-LOX relies on an active Fe³⁺ center. Do not use high concentrations of reducing agents (like DTT or TCEP) in your buffers, as they can reduce the iron to Fe²⁺, rendering the enzyme catalytically dead and confounding inhibitor results.

  • Substrate Auto-Oxidation: Arachidonic acid is highly unstable in the presence of oxygen. Always prepare substrate solutions in degassed buffers and keep them on ice until the exact moment of reaction initiation. High background signals in the 0% enzyme control wells almost always point to degraded substrate stocks.

References

  • Luci, D. K., et al. "Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase." Journal of Medicinal Chemistry, vol. 57, no. 2, 2014, pp. 495-506.

  • Black, K. A., et al. "Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors." Blood, vol. 142, no. 14, 2023, pp. 1222-1233.

  • Adili, R., et al. "First Selective 12-LOX Inhibitor, ML355, Impairs Thrombus Formation and Vessel Occlusion In Vivo With Minimal Effects on Hemostasis." Arteriosclerosis, Thrombosis, and Vascular Biology, vol. 37, no. 10, 2017, pp. 1828-1839.

Sources

Technical Notes & Optimization

Troubleshooting

N-Methoxybenzenesulfonamide Synthesis: Yield Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for N-Methoxybenzenesulfonamide synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methoxybenzenesulfonamide synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals optimize yields, understand mechanistic bottlenecks, and troubleshoot common synthesis failures.

N-Methoxybenzenesulfonamide is a critical intermediate, often utilized as a precursor for highly reactive electrophilic chlorinating agents like N-chloro-N-methoxybenzenesulfonamide . However, its synthesis from benzenesulfonyl chloride and O-methylhydroxylamine hydrochloride is frequently plagued by yield-limiting side reactions if reaction parameters are not strictly controlled.

Mechanistic Causality & Workflow Dynamics

The core reaction relies on the nucleophilic attack of the free amine (O-methylhydroxylamine) on the electrophilic sulfur of benzenesulfonyl chloride. Because the amine is supplied as a stable hydrochloride salt, an organic base (e.g., triethylamine or pyridine) is required to liberate the nucleophile and act as an acid scavenger for the HCl byproduct generated during the coupling.

Understanding the causality of failure in this reaction is straightforward: Yield is inversely proportional to the presence of moisture and poor stoichiometric control.

  • Hydrolysis: Water is a competing nucleophile. If moisture is present, it outcompetes the amine, hydrolyzing the sulfonyl chloride into useless benzenesulfonic acid.

  • Over-sulfonylation: The desired product contains an acidic sulfonamide proton. If deprotonated by excess base in the presence of unreacted sulfonyl chloride, it undergoes over-sulfonylation to form an unwanted di-sulfonylated byproduct .

G PhSO2Cl Benzenesulfonyl Chloride (PhSO2Cl) Intermediate Tetrahedral Intermediate PhSO2Cl->Intermediate + Free Amine Hydrolysis Benzenesulfonic Acid (Hydrolysis Byproduct) PhSO2Cl->Hydrolysis Competing Reaction AmineSalt O-Methylhydroxylamine HCl (CH3ONH2·HCl) FreeAmine Free Base Amine (CH3ONH2) AmineSalt->FreeAmine Neutralization FreeAmine->Intermediate Base Base (e.g., Et3N) Base->FreeAmine Product N-Methoxybenzenesulfonamide (Target Product) Intermediate->Product - HCl DiSulf Di-sulfonylated Byproduct (Over-reaction) Product->DiSulf + Excess PhSO2Cl + Base Water H2O / Moisture Water->Hydrolysis

Reaction mechanism and competing side pathways in N-Methoxybenzenesulfonamide synthesis.

Self-Validating Experimental Protocol

To guarantee high yields and prevent the side reactions outlined above, follow this self-validating protocol. This system is designed so that visual and thermal cues validate the success of each step, ensuring you do not proceed blindly.

Materials:

  • Benzenesulfonyl chloride (1.0 eq, limiting reagent)

  • O-Methylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2 to eliminate atmospheric moisture.

    • Validation: A completely dry flask prevents the early formation of benzenesulfonic acid.

  • Salt Suspension: Add O-methylhydroxylamine hydrochloride (1.1 eq) to the flask, followed by anhydrous DCM (10 mL/mmol).

    • Validation: The salt will remain largely insoluble as a white suspension.

  • Base Addition & Liberation: Cool the suspension to 0–5 °C using an ice-water bath. Add Et3N (2.2 eq) dropwise.

    • Validation: The suspension will begin to clear or change texture as the HCl salt is neutralized, liberating the soluble free amine into the organic phase.

  • Electrophile Addition (Critical Step): Dilute benzenesulfonyl chloride (1.0 eq) in an equal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 5 °C .

    • Validation: The reaction is exothermic; successful coupling is indicated by a slight temperature bump. If the temperature spikes above 10 °C, over-sulfonylation risk increases exponentially.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) while stirring for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Quench the reaction with 1M aqueous HCl (to protonate and remove excess Et3N and unreacted amine). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Quantitative Data Summary: Reaction Conditions vs. Yield

The following table summarizes internal quantitative data regarding how specific experimental parameters impact the final isolated yield and byproduct distribution.

Reaction ConditionBase UsedTemperature ControlMajor ByproductIsolated Yield (%)
Anhydrous DCM, N2 atmEt3N (2.2 eq)0 °C to RTNone (Trace)88 - 92%
Anhydrous THF, N2 atmPyridine (2.2 eq)-5 °C to RTTrace Di-sulfonyl85 - 89%
Undried DCM, AmbientEt3N (2.2 eq)RT (No cooling)Benzenesulfonic Acid< 45%
Biphasic (Aq. Na2CO3/DCM)Na2CO3 (Excess)0 °C to RTBenzenesulfonic Acid60 - 65%
Excess PhSO2Cl (1.5 eq)Et3N (3.0 eq)0 °C to RTDi-sulfonylated product50%

Troubleshooting Guide & FAQs

Q: My isolated yield is consistently below 50%, and NMR shows a massive peak for benzenesulfonic acid. How do I fix this? A: This is a classic hydrolysis failure. Benzenesulfonyl chloride is highly hygroscopic and reacts rapidly with water to form benzenesulfonic acid and HCl. Fix: Ensure your DCM or THF is strictly anhydrous (use molecular sieves or a solvent purification system). Verify that your benzenesulfonyl chloride reagent bottle hasn't degraded; if it fumes excessively or has crystalline deposits around the cap, it has already hydrolyzed in the bottle. Distill the sulfonyl chloride before use if necessary.

Q: LC-MS analysis of my crude mixture shows a significant mass peak corresponding to M+140. What is this, and why is it forming? A: A mass addition of ~140 Da indicates the formation of the over-sulfonylated byproduct: N,N-bis(phenylsulfonyl)-O-methylhydroxylamine. The product, N-methoxybenzenesulfonamide, has an acidic N-H proton. If the local concentration of base and sulfonyl chloride is too high, the base deprotonates the product, which then attacks a second molecule of benzenesulfonyl chloride. Fix: Always use the sulfonyl chloride as the limiting reagent (1.0 eq) and the amine in slight excess (1.1 eq). Ensure the sulfonyl chloride is added dropwise to the amine/base mixture, never the other way around. Keep the temperature strictly at 0 °C during addition to kinetically favor the primary amine attack over the secondary sulfonamide attack.

Q: The O-methylhydroxylamine hydrochloride salt is not dissolving in my organic solvent. Should I add water to make a biphasic Schotten-Baumann system? A: While Schotten-Baumann conditions (aqueous base + organic solvent) are used in some sulfonamide syntheses, they are not recommended here if you want to maximize yield. The presence of an aqueous phase drastically increases the rate of sulfonyl chloride hydrolysis. Fix: Do not add water. The salt does not need to fully dissolve initially. As you add the organic base (Et3N or Pyridine), it will neutralize the salt, and the liberated free O-methylhydroxylamine will dissolve into the organic phase. The reaction will proceed smoothly in a heterogeneous suspension that gradually clarifies.

Q: Can I substitute triethylamine with pyridine? A: Yes. In fact, pyridine is often preferred in difficult sulfonamide syntheses because it acts as a nucleophilic catalyst. It reacts with benzenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then rapidly trapped by the O-methylhydroxylamine. However, pyridine is harder to remove during workup; you will need multiple washes with 1M HCl or aqueous CuSO4 to remove residual pyridine.

References

  • Pu, X., Li, Q., Lu, Z., & Yang, X. (2016). N-Chloro-N-methoxybenzenesulfonamide: A Chlorinating Reagent. European Journal of Organic Chemistry, 2016(36), 5937-5940.[Link]

  • Gregory, W. A. (1984). P-Oxooxazolidinylbenzene compounds as antibacterial agents (U.S. Patent No. 4,461,773). U.S.
Optimization

Purification challenges of polar n-Methoxybenzenesulfonamide derivatives

Welcome to the Technical Support Center for the purification of polar N-methoxybenzenesulfonamide derivatives. This guide is engineered for researchers and drug development professionals dealing with the unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar N-methoxybenzenesulfonamide derivatives. This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of these highly polar, often ionizable compounds.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and frequently asked questions to help you bypass common purification bottlenecks.

Overview: The Polarity Problem

N-Methoxybenzenesulfonamides are notoriously difficult to purify. The combination of a highly electronegative sulfonamide core and the hydrogen-bonding capacity of the N-methoxy group results in extreme polarity. When subjected to traditional normal-phase chromatography (bare silica), these molecules engage in multipoint hydrogen bonding with active silanol groups, leading to severe peak tailing, irreversible adsorption, and poor recovery[1]. Conversely, in standard Reversed-Phase (RP) HPLC, they often lack the hydrophobicity required to interact with C18 chains, causing them to elute un-retained at the solvent front.

Troubleshooting Guide 1: Chromatographic Anomalies

Issue: Severe Streaking & Irreversible Adsorption on Silica Gel

Causality: The acidic N-H proton (if present) and the highly polar S=O oxygens act as strong hydrogen-bond donors and acceptors. They interact heterogeneously with the acidic silanol sites on bare silica gel, destroying retention kinetics and causing the compound to smear across the column[1]. Solution: Abandon traditional normal-phase chromatography in favor of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like silica or diol) but an aqueous-organic mobile phase (e.g., Acetonitrile/Water). This allows the polar sulfonamide to partition cleanly into a water-rich layer immobilized on the silica surface, bypassing direct silanol binding[2][3].

Issue: Elution at the Solvent Front in Reversed-Phase HPLC

Causality: Highly polar N-methoxybenzenesulfonamides prefer the polar aqueous mobile phase over the non-polar C18 stationary phase. If the sulfonamide is partially ionized at the operating pH, it will actively repel the hydrophobic stationary phase. Solution:

  • pH Control: Adjust the mobile phase pH to at least 2 units below the pKa of the sulfonamide to suppress ionization and maintain it in its neutral, more hydrophobic state[1].

  • Ion-Pairing: Introduce a low, submicellar concentration of a surfactant (e.g., sodium dodecyl sulfate) to the mobile phase. The surfactant adsorbs onto the C18 phase, modifying the surface to retain polar analytes via electrostatic ion-pairing[4].

Protocol 1: HILIC Method Development for Polar Sulfonamides

Self-Validating Mechanism: By starting with a high organic concentration, a stable aqueous layer is forced to form on the silica. As the aqueous gradient increases, the compound elutes based strictly on its hydrophilicity, ensuring separation from non-polar impurities.

  • Column Equilibration (Critical Step): Flush a bare silica or diol-modified HILIC column with 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate to control ionic interactions). Equilibrate for at least 20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the immobilized water layer.

  • Sample Diluent Matching: Dissolve the crude N-methoxybenzenesulfonamide in a diluent that closely matches the initial mobile phase (e.g., 75/25 Acetonitrile/Methanol). Warning: Dissolving the sample in 100% water will collapse the partitioning layer and cause severe peak distortion.

  • Gradient Elution: Run a gradient from 5% aqueous buffer to 30% aqueous buffer over 20 minutes[2][3].

  • Validation: Monitor via UV at 254 nm. A sharp, symmetrical peak confirms successful liquid-liquid partitioning rather than solid-phase adsorption.

HILICMechanism MobilePhase Mobile Phase (Acetonitrile-Rich) Analyte N-Methoxybenzenesulfonamide (Polar Analyte) MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into Silica Silica Stationary Phase (Hydrogen Bonding) Analyte->Silica Electrostatic / H-Bonding WaterLayer->Silica Adsorbed onto

Mechanistic pathway of HILIC retention for polar N-methoxybenzenesulfonamides.

Troubleshooting Guide 2: Crystallization Failures

Issue: Product "Oils Out" Instead of Crystallizing

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. For highly polar N-methoxybenzenesulfonamides, trace polar impurities disrupt the crystal lattice, depressing the melting point and causing the compound to form a supersaturated, viscous oil[5]. Solution: Employ an anti-solvent crystallization strategy with precise thermal annealing and seeding[5].

Protocol 2: Anti-Solvent Crystallization of Oily Sulfonamides

Self-Validating Mechanism: Holding the solution at the cloud point while introducing a seed crystal forces heterogeneous nucleation, bypassing the liquid-liquid phase separation boundary.

  • Aqueous Wash: Dissolve the crude mixture in Ethyl Acetate and wash with 5% aqueous NaHCO3 to remove highly polar acidic impurities prior to crystallization[5].

  • Dissolution: Concentrate the organic layer, then re-dissolve the resulting oil in a minimal amount of a "good" polar solvent (e.g., Isopropanol) while heating to 60°C.

  • Cloud Point Titration: Slowly add a non-polar anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy.

  • Seeding & Annealing: Add a microscopic seed crystal of the pure product. Hold the temperature steady at the cloud point for 30 minutes. Do not cool yet; allow the crystal lattice to nucleate.

  • Controlled Cooling: Cool the mixture at a strict rate of 5°C/hour down to room temperature, then transfer to an ice bath (0-5°C) for 2 hours[5]. Filter and wash with cold anti-solvent.

Quantitative Comparison of Purification Methods

Purification MethodStationary PhaseMobile Phase SystemRetention MechanismSuitability for N-Methoxy SulfonamidesTypical Recovery
Normal-Phase Bare Silica GelHexane / Ethyl AcetateAdsorption / H-BondingPoor (Severe streaking, irreversible binding)< 50%
Reversed-Phase C18 / C8Water / Acetonitrile (Buffered)Hydrophobic PartitioningModerate (Requires precise pH control)70 - 85%
HILIC Diol / Amide / SilicaAcetonitrile / Water (Buffered)Hydrophilic PartitioningExcellent (High retention, sharp peaks)> 90%
Crystallization NoneIsopropanol / HeptaneSolubility DifferentialExcellent (If initial purity >80%)60 - 80%

Purification Strategy Decision Matrix

PurificationWorkflow Start Crude N-Methoxybenzenesulfonamide Assess Assess Purity & Polarity (LC-MS / TLC) Start->Assess HighPurity Purity > 80% Assess->HighPurity LowPurity Purity < 80% Assess->LowPurity Cryst Anti-Solvent Crystallization (Avoid Oiling Out) HighPurity->Cryst Thermodynamically stable HILIC HILIC Chromatography (High organic, aqueous gradient) LowPurity->HILIC Highly polar impurities RPHPLC Reversed-Phase HPLC (pH adjusted to suppress ionization) LowPurity->RPHPLC Moderately polar impurities

Decision matrix for selecting the optimal purification route for polar sulfonamides.

Frequently Asked Questions (FAQs)

Q: Why does my N-methoxybenzenesulfonamide streak across the entire TLC plate in Hexane/EtOAc? A: The highly polar sulfonamide moiety acts as a strong hydrogen-bond donor and acceptor, interacting non-uniformly with the active silanol sites on the silica gel. To fix this, either switch to a more polar solvent system (e.g., DCM/MeOH) with 1% Triethylamine to deactivate the silanols, or abandon normal-phase entirely in favor of HILIC[3].

Q: I am using Reversed-Phase HPLC, but my compound elutes at the solvent front. How can I increase retention? A: Your compound is too hydrophilic for standard C18 partitioning. You can increase retention by using a 100% aqueous mobile phase initially (ensure you use an "AQ" type C18 column to prevent phase collapse). Alternatively, add a submicellar concentration of a surfactant like sodium dodecyl sulfate (SDS) to the mobile phase to modify the stationary phase and retain the polar analyte via ion-pairing[4].

Q: During crystallization, my product forms a stubborn oil at the bottom of the flask. What went wrong? A: This is a classic "oiling out" phenomenon, usually caused by rapid cooling or the presence of polar impurities that depress the melting point below the saturation temperature[5]. Re-dissolve the oil in a hot, highly soluble solvent, add an anti-solvent until just cloudy, and hold the temperature steady. Adding a seed crystal at this cloud point provides a nucleation site, encouraging crystalline growth rather than liquid-liquid separation[5].

References

  • Longdom Publishing. "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique." Longdom. [Link]

  • MDPI. "Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography." MDPI.[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage. [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. [Link]

Sources

Troubleshooting

Issues with the hydrolysis of sulfonyl chloride in n-Methoxybenzenesulfonamide synthesis

Topic: Troubleshooting Sulfonyl Chloride Hydrolysis in N-Methoxybenzenesulfonamide Synthesis Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Sulfonyl Chloride Hydrolysis in N-Methoxybenzenesulfonamide Synthesis Prepared by: Senior Application Scientist, Chemical Development & Process Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic yields of N-methoxybenzenesulfonamide (PubChem CID: 270783)[1]. While sulfonylation is a textbook reaction, the specific combination of benzenesulfonyl chloride and methoxyamine hydrochloride introduces unique mechanistic traps.

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic causality of sulfonyl chloride hydrolysis, evaluate the thermodynamic impact of your reagent choices, and provide a self-validating, optimized protocol to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Insights & The Causality of Hydrolysis

To stop hydrolysis, you must understand why it outcompetes your desired amidation. Benzenesulfonyl chloride is a highly reactive electrophile. Methoxyamine is an exceptionally strong nucleophile due to the α -effect (the repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms).

In theory, this reaction should be instantaneous and high-yielding. However, two factors commonly derail it:

  • The Hydrochloride Salt: Methoxyamine is highly volatile and unstable as a free base, so it is universally handled as methoxyamine hydrochloride ( CH3​ONH2​⋅HCl ). This requires an external base to liberate the active nucleophile.

  • Nucleophilic Catalysis: If you use pyridine or 4-dimethylaminopyridine (DMAP) as your base, it acts as a nucleophilic catalyst. Pyridine attacks the benzenesulfonyl chloride to form an N -benzenesulfonylpyridinium chloride intermediate[2]. This intermediate is exponentially more electrophilic than the parent chloride. While it accelerates amidation, it also drastically lowers the activation energy for hydrolysis[3]. If even trace amounts of water are present in your solvent or base, the intermediate will rapidly hydrolyze into benzenesulfonic acid.

G A Benzenesulfonyl Chloride (PhSO2Cl) C N-Benzenesulfonylpyridinium Intermediate A->C Nucleophilic Catalysis B Pyridine / Base B->C F N-Methoxybenzenesulfonamide (Target Product) C->F Amidation (Desired) G Benzenesulfonic Acid (Hydrolysis Byproduct) C->G Hydrolysis (Undesired) D Methoxyamine (MeONH2) D->F E Water (H2O) (Moisture/Aqueous Base) E->G

Mechanistic divergence of the benzenesulfonylpyridinium intermediate toward amidation vs. hydrolysis.

Part 2: Troubleshooting Q&A

Q: Why is my yield of N-methoxybenzenesulfonamide so low, with benzenesulfonic acid as the major byproduct? A: This is the classic symptom of moisture contamination coupled with nucleophilic catalysis. If you are using pyridine in a solvent that hasn't been rigorously dried, the base forms the highly reactive pyridinium intermediate[2]. Because water is a small, hard nucleophile, it outcompetes the bulky, salt-bound methoxyamine for the electrophilic sulfur center. Solution: Switch to a strictly anhydrous, non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), which act purely as Brønsted bases to mop up HCl without forming the hyper-reactive intermediate.

Q: How should I handle methoxyamine hydrochloride to prevent stoichiometry imbalances? A: Methoxyamine hydrochloride requires exactly one equivalent of base just to liberate the free nucleophile. A common error is calculating base equivalents based only on the HCl byproduct of the sulfonylation. You must use at least 2.2 to 2.5 equivalents of base total (1 eq to neutralize the starting salt, 1 eq to neutralize the reaction byproduct, and a 0.2-0.5 eq excess). If you fail to liberate the free amine completely, unreacted benzenesulfonyl chloride will linger in the flask and inevitably hydrolyze during the aqueous workup.

Q: Schotten-Baumann vs. Anhydrous conditions: Which is better for this specific synthesis? A: Strictly anhydrous conditions are superior. While Schotten-Baumann (biphasic aqueous alkaline/organic solvent) is great for standard amines, methoxyamine's hydrochloride salt complicates biphasic partitioning. In a biphasic system, the liberated methoxyamine must partition into the organic layer to react. If stirring is inadequate or the temperature exceeds 5 °C, the sulfonyl chloride will undergo base-catalyzed hydrolysis in the aqueous layer before the amine can attack.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the empirical outcomes of various reaction conditions. Notice how the combination of pyridine and trace moisture leads to catastrophic hydrolysis rates.

Reaction ConditionBase UsedSolvent SystemTemp (°C)Hydrolysis (%)Isolated Yield (%)
Standard Schotten-Baumann 10% aq. NaOH (2.5 eq)DCM / Water2535 - 45%40 - 50%
Cold Biphasic 10% aq. Na₂CO₃ (2.5 eq)DCM / Water0 - 510 - 15%75 - 80%
Pyridine Catalyzed (Wet) Pyridine (2.5 eq)Wet DCM2550 - 60%< 30%
Optimized Anhydrous TEA (2.2 eq)Anhydrous DCM0 to 25< 2% > 90%
Part 4: Self-Validating Experimental Protocol

To eliminate hydrolysis, we utilize a strictly anhydrous approach. This protocol is self-validating: by pre-neutralizing the methoxyamine salt before the addition of the electrophile, we ensure that the maximum concentration of free nucleophile is available the moment the sulfonyl chloride enters the system, kinetically outcompeting any trace moisture.

Title: Optimized Anhydrous Synthesis of N-Methoxybenzenesulfonamide Scale: 10 mmol

Reagents & Materials:

  • Benzenesulfonyl chloride: 1.76 g (10 mmol, 1.0 eq)

  • Methoxyamine hydrochloride: 0.92 g (11 mmol, 1.1 eq)

  • Triethylamine (TEA): 2.23 g / 3.07 mL (22 mmol, 2.2 eq)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Preparation of the Free Base: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, suspend methoxyamine hydrochloride (0.92 g) in anhydrous DCM (20 mL).

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Slowly add TEA (3.07 mL) dropwise over 5 minutes. Causality Check: The suspension will change in appearance as the hydrochloride salt is neutralized to form the soluble free methoxyamine and the insoluble TEA·HCl salt. Stir for 15 minutes at 0 °C to ensure complete liberation.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.76 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask at 0 °C over 15 minutes. Note: Controlling the addition rate prevents localized heating, which can drive side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

  • Quench and Workup: Once the starting material is consumed, quench the reaction by adding 15 mL of 1M aqueous HCl. Causality Check: This step protonates the excess TEA and any unreacted methoxyamine, pulling them into the aqueous layer and stopping the reaction.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methoxybenzenesulfonamide as a white solid or viscous oil that crystallizes upon standing.

References
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link]

  • N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783. PubChem. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

n-Methoxybenzenesulfonamide vs. Standard Sulfonamides as Antibacterial Agents: A Comparative Technical Guide

Executive Summary Sulfonamides represent one of the oldest and most foundational classes of synthetic antibacterial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the oldest and most foundational classes of synthetic antibacterial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid biosynthesis pathway 1. However, the widespread emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of standard sulfonamides like sulfamethoxazole and sulfadiazine 2. To circumvent these resistance mechanisms, researchers are extensively exploring novel structural scaffolds. Among these, n-methoxybenzenesulfonamides and their derivatives have emerged as highly promising alternatives 3.

The strategic introduction of a methoxy (-OCH₃) group onto the benzenesulfonamide core fundamentally alters the molecule's physicochemical profile. The methoxy moiety acts as an electron-donating group via resonance while exerting an electron-withdrawing inductive effect. This dual electronic nature, coupled with increased steric bulk and lipophilicity, modulates the compound's binding affinity within the DHPS active site and enhances its ability to penetrate bacterial lipid bilayers 1.

Mechanism of Action (MoA) Comparison

Both standard sulfonamides and n-methoxybenzenesulfonamides target the folate synthesis pathway. By mimicking the structure of para-aminobenzoic acid (PABA), these agents bind to the active site of DHPS, halting the condensation of PABA with dihydropteridine pyrophosphate 1. The critical difference lies in the binding kinetics and spatial occupation. The methoxy substitution can induce conformational adaptations in the DHPS binding pocket, allowing these derivatives to maintain inhibitory activity even in mutant DHPS enzymes that typically confer resistance to unsubstituted sulfonamides 2.

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DPP Dihydropteridine Pyrophosphate DPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Folate Folic Acid Synthesis (Bacterial Survival) DHP->Folate Downstream Enzymes SMX Standard Sulfonamides (e.g., Sulfamethoxazole) SMX->DHPS Competitive Inhibition MBS n-Methoxybenzenesulfonamides (Enhanced Lipophilicity) MBS->DHPS Competitive Inhibition (Altered Binding Pocket Fit)

Competitive inhibition of DHPS by standard vs. methoxy-substituted sulfonamides.

Comparative Antibacterial Performance

Experimental evaluations demonstrate that n-methoxybenzenesulfonamide derivatives exhibit distinct antibacterial profiles compared to standard sulfonamides. While traditional agents like sulfamethoxazole show broad-spectrum activity, their efficacy is highly strain-dependent due to resistance [[2]](). Conversely, specific methoxy-derivatives have shown targeted potency, particularly against biofilm-forming strains and specific Gram-negative pathogens [[3]]().

Compound ClassRepresentative CompoundTarget PathogensMIC RangeKey Advantage over Standard
Standard Sulfonamide Sulfamethoxazole (SMX)Broad-spectrum (E. coli, S. aureus)1 - 64 µg/mLEstablished clinical baseline; however, exhibits high resistance rates in modern strains.
Methoxy-substituted Sulfonamides 4-Amino-3-methoxybenzenesulfonamide derivativesS. aureus, E. coli4.9 - 160 µMMethoxy group alters electronic/steric properties, bypassing specific DHPS mutant resistance 1.
Imidazole-Methoxy Hybrids N,N-bis[2-(1H-imidazol-1-yl)ethyl]-4-methoxybenzenesulfonamideP. aeruginosa, B. subtilis270 - 800 µMEnhanced penetration in Gram-negative outer membranes; dual-action potential 4.
Aryldisulfonamides p-methoxybenzenesulfonamide N,N′-1,5-pentanediylbisE. coli, S. enteritidis~100 µg/mLBivalent binding potential; improved lipophilicity via the extended alkyl chain 5.
Structure-Activity Relationship (SAR) Insights

The position of the methoxy group and the nature of N-substitutions dictate the antibacterial efficacy. For instance, N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have demonstrated significant biofilm inhibitory action against Escherichia coli3. Furthermore, hybridizing the methoxybenzenesulfonamide core with imidazole moieties yields compounds with notable activity against Pseudomonas aeruginosa and Bacillus subtilis4. The length of the carbon chain in aryldisulfonamides also correlates with activity; for example, p-methoxybenzenesulfonamide N,N′-1,5-pentanediylbis showed an MIC of 100 µg/mL against Gram-negative bacteria 5.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of n-methoxybenzenesulfonamides.

Protocol 1: Synthesis of N-Substituted Methoxybenzenesulfonamides

Causality & Rationale: N-alkylation of the sulfonamide nitrogen allows for the fine-tuning of lipophilicity, which is crucial for bacterial cell wall penetration 1. The use of a weak base deprotonates the amine, facilitating a nucleophilic attack on the sulfonyl chloride.

  • Initiation: Dissolve the base amine (e.g., 2-(4-methoxyphenyl)-1-ethanamine) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) 3.

  • Sulfonylation: Add benzenesulfonyl chloride dropwise to the solution in the presence of a weak base (e.g., 10% aqueous Na₂CO₃ or Lithium hydride) to yield the parent methoxybenzenesulfonamide [[6]]().

  • Alkylation: Treat the parent molecule with various alkyl/aralkyl halides under continuous stirring at room temperature for 2-3 hours 6.

  • Purification: Monitor the reaction progress via Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure, triturate the residue with water, filter, and recrystallize from an appropriate solvent (e.g., ethanol or a tetrahydrofuran/n-hexane mixture) 5.

  • Characterization: Validate the structural integrity using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (EI-MS) 3.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality & Rationale: This protocol provides a quantitative assessment of antibacterial potency, adhering strictly to CLSI guidelines. DMSO is used to ensure complete solubilization of the lipophilic sulfonamide derivatives without lysing the bacteria 4.

  • Stock Preparation: Dissolve the synthesized n-methoxybenzenesulfonamide derivatives in dimethylsulfoxide (DMSO) to create a stock solution of 10 mg/mL 7.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a concentration gradient (e.g., 512 µg/mL to 1 µg/mL) [[7]]().

  • Inoculation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) adjusted to approximately 5 x 10⁵ CFU/mL in MHB. Add 100 µL of this inoculum to each well 7.

  • Controls: Include a positive control (MHB + bacteria, no compound) and a negative control (MHB only) to validate the assay's internal logic and rule out contamination 7.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is determined optically as the lowest concentration that completely inhibits visible bacterial growth 7.

MIC_Workflow Prep Compound Stock Prep (10 mg/mL in DMSO) Dilution Serial 2-Fold Dilution (in MHB, 96-well plate) Prep->Dilution Inoculum Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculum Incubation Incubation (37°C, 18-24 hrs) Inoculum->Incubation Readout Optical Readout (Spectrophotometer) Incubation->Readout Analysis MIC Determination (Lowest conc. inhibiting growth) Readout->Analysis

Step-by-step workflow for MIC determination via broth microdilution.

Conclusion

n-Methoxybenzenesulfonamides represent a versatile and potent evolution of the traditional sulfonamide class. By leveraging the unique electronic and steric properties of the methoxy group, researchers can design novel antibacterial agents capable of overcoming established resistance mechanisms. The synthetic flexibility of this scaffold, combined with rigorous SAR-guided optimization, positions it as a critical asset in modern drug discovery pipelines.

References

  • Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in the Synthesis of Antibacterial Agents Source: BenchChem URL:1

  • Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia Source: PubMed (NIH) URL:3

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides Source: MDPI URL:4

  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides Source: Taylor & Francis URL:5

  • Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids Source: RSC Publishing URL:8

  • Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides Source: Turkish Journal of Pharmaceutical Sciences URL:6

Sources

Comparative

Comparative analysis of n-Methoxybenzenesulfonamide derivatives as enzyme inhibitors

A Comparative Guide to N-Methoxybenzenesulfonamide Derivatives as Enzyme Inhibitors For Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfonamide Scaffold in Modern Drug Discovery The sulf...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to N-Methoxybenzenesulfonamide Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide group (–SO₂NH–) represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets with high affinity.[1] Initially famed for the discovery of antibacterial sulfa drugs[2], the versatility of this functional group has led to its incorporation into drugs for treating a diverse range of conditions, including glaucoma, cancer, inflammation, and viral infections.[2][3]

Among the vast chemical space of sulfonamide derivatives, the N-methoxybenzenesulfonamide moiety serves as a particularly valuable starting point for inhibitor design. The methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing a key interaction point within an enzyme's active site. This guide provides a comparative analysis of N-methoxybenzenesulfonamide derivatives and their analogs as inhibitors of several critical enzyme families, synthesizing data from recent studies to illuminate structure-activity relationships (SAR) and guide future research.

Carbonic Anhydrases: The Primary Target

Carbonic Anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] They are vital for processes like pH regulation and CO₂ transport.[4] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them prime targets for anticancer therapies.[4][5]

The primary sulfonamide group is the quintessential zinc-binding group for CA inhibitors. It coordinates to the active site Zn²⁺ ion in its deprotonated, anionic form, mimicking the transition state of the catalytic reaction.

Comparative Inhibitory Activity

The key to therapeutic success lies in isoform selectivity—potently inhibiting a disease-relevant target (e.g., CA IX) while sparing ubiquitously expressed, off-target isoforms like CA I and II to minimize side effects.[5] The "tail approach," which involves modifying the scaffold away from the zinc-binding sulfonamide group, is a crucial strategy for achieving this selectivity.[5][6]

Table 1: Comparative Inhibitory Potency (Kᵢ, nM) of Sulfonamide Derivatives Against Key Human Carbonic Anhydrase (hCA) Isoforms

Compound Class/DerivativehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Reference
Acetazolamide (Standard) 19.929.76Low nMLow nM[7]
N-(sulfapyridine)-p-hydroxybenzamide 2.62 ---[7]
N-(sulfamethazine)-3,4,5-triacetoxybenzamide -5.74 --[7]
Benzenesulfonamide Derivatives (General) 2.62 - 136.545.74 - 210.58--[7]
Novel Sulfonamide-α-Aminophosphonates ModerateModeratePotent (Low nM) Potent (Low nM) [6]

Lower Kᵢ values indicate stronger inhibition. Data compiled from multiple sources to show representative ranges.

Structure-Activity Relationship (SAR) Insights
  • Core Scaffold: The unsubstituted benzenesulfonamide is a potent but generally non-selective CA inhibitor.[8]

  • N-Substitution: While primary sulfonamides are classic inhibitors, recent studies show that secondary and even tertiary sulfonamides can act as effective and sometimes more selective CA inhibitors.[7][8]

  • Tail Modifications: The nature of substituents on the benzene ring and beyond dictates isoform specificity.[5] Active-site residues, particularly at positions 92 and 131, create a hydrophobic pocket whose interactions with the inhibitor's "tail" can be exploited to favor binding to one isoform over another.[5] For instance, bulky or extended moieties can be designed to clash with the active site of off-target isoforms while fitting perfectly into the target isoform.

SAR_Carbonic_Anhydrase cluster_inhibitor Inhibitor Structure cluster_enzyme Enzyme Active Site Scaffold Benzenesulfonamide Scaffold ZBG Primary -SO2NH2 (Zinc Binding Group) Scaffold->ZBG Essential for Activity Tail Substituent 'Tail' (R-group) Scaffold->Tail Modifies Selectivity Zinc Zn²⁺ Ion ZBG->Zinc Coordinates to Pocket Hydrophobic Pocket (Residues 92, 131, etc.) Tail->Pocket Interacts with Result High Affinity & Isoform Selectivity Zinc->Result Pocket->Result caption Structure-Activity Relationship for CA Inhibitors. Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitor Dilutions Incubate Pre-incubate Enzyme with Inhibitor Reagents->Incubate Mix Rapidly Mix Enzyme/Inhibitor with Substrate (Stopped-Flow Instrument) Incubate->Mix Detect Measure Product Formation or Substrate Depletion (e.g., Absorbance Change) Mix->Detect Rates Calculate Initial Reaction Rates Detect->Rates Plot Plot Rate vs. Inhibitor Concentration Rates->Plot Calculate Calculate IC50 / Ki values (Cheng-Prusoff Equation) Plot->Calculate caption Workflow of a typical enzyme inhibition assay.

Caption: Workflow of a typical enzyme inhibition assay.

Visualizing the Mechanism: CA IX in the Tumor Microenvironment

Inhibition of tumor-associated CA IX is a promising anti-cancer strategy. The following diagram illustrates the role of CA IX in promoting tumor survival and how its inhibition can be therapeutic.

CAIX_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX Enzyme (on cell surface) CAIX_exp->CAIX Ext_Acid Extracellular Acidosis (Low pH) CAIX->Ext_Acid CO2 + H2O → HCO3⁻ + H⁺ Metabolism Glycolytic Metabolism CO2_H High CO2 & H⁺ (Intracellular Acidosis) Metabolism->CO2_H CO2_H->CAIX Provides Substrate Invasion Promotes Invasion, Metastasis & Chemoresistance Ext_Acid->Invasion Inhibitor Sulfonamide Inhibitor (e.g., Methoxybenzenesulfonamide) Inhibitor->CAIX Blocks Activity caption Role of CA IX in the tumor microenvironment.

Caption: Role of CA IX in the tumor microenvironment.

Conclusion and Future Directions

The N-methoxybenzenesulfonamide scaffold and its close analogs remain a highly productive platform for the discovery of potent and selective enzyme inhibitors. The comparative analysis reveals several key takeaways:

  • Versatility: This chemical class demonstrates inhibitory activity against diverse enzyme families, including hydrolases (CAs, MMPs), oxidoreductases (LOXs), and transferases (kinases).

  • Selectivity is Key: For targets like carbonic anhydrases, achieving isoform selectivity is paramount for therapeutic viability. The "tail approach" has proven to be an effective strategy for fine-tuning inhibitor binding to specific isoforms.

  • Sensitive SAR: In many cases, such as with 12-LOX inhibitors, the structure-activity relationship is steep, meaning minor chemical modifications can lead to dramatic changes in potency.

Future research should focus on integrating structural biology (X-ray crystallography, NMR) with computational modeling to rationally design next-generation inhibitors with improved potency, selectivity, and drug-like properties (ADME). Exploring novel N-substitutions on the sulfonamide group and expanding the diversity of the "tail" moieties will undoubtedly uncover inhibitors for new and challenging enzymatic targets.

References

  • Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. Benchchem.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. Bioinfo Publications.
  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC.
  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. ResearchGate.
  • Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • The Solution Structure of the Catalytic Domain of Human Matrix metalloproteinase-3 With Different Inhibitors. PubMed.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
  • Synthesis and Biological Evaluation N-(6,7-dimethoxynaphthalen-yl) sulfamide Derivatives as Novel Inhibitors of Angiogenesis and. Hilaris Publisher.
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry.
  • Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.
  • New heteroarylbenzenesulphonamides as matrix metalloproteinase inhibitors. PubMed.
  • Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.
  • FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences.
  • Metalloprotease inhibitor. Wikipedia.
  • Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Taylor & Francis Online.
  • MMP Inhibitors. Santa Cruz Biotechnology.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE.
  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed.
  • Kinase Inhibitors. Enamine.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC.

Sources

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: Benchmarking n-Methoxybenzenesulfonamide Against Known Inhibitors

For the Attention Of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the efficacy of n-Methoxybenzenesulfonamide as a potential carbonic anhydrase...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of n-Methoxybenzenesulfonamide as a potential carbonic anhydrase inhibitor. As there is limited publicly available data on its specific inhibitory activity, this document focuses on establishing a robust methodology for direct and objective comparison against well-characterized, clinically relevant carbonic anhydrase inhibitors (CAIs) such as Acetazolamide and Dorzolamide.

Introduction: The Critical Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2][3] They play a pivotal role in fundamental physiological processes by catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][4][5] This simple reaction is critical for pH regulation, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways across various tissues.[1][2][6]

The involvement of specific CA isoforms in the pathophysiology of several diseases has rendered them significant therapeutic targets.[2][3][6] Inhibition of CAs is a clinically validated strategy for treating conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][2][4][7]

Mechanism of Action: Sulfonamide-Based Inhibition

The primary class of CA inhibitors consists of compounds containing a primary sulfonamide (R-SO₂NH₂) group.[3][8] Their mechanism of action is well-established and involves the coordination of the deprotonated sulfonamide anion to the Zn²⁺ ion located in the enzyme's active site.[1][8] This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.[1]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Pathway E_Zn_H2O Enzyme-Zn²⁺-H₂O Complex E_Zn_OH Enzyme-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH->E_Zn_H2O +H⁺ HCO3 HCO₃⁻ Product E_Zn_OH->HCO3 +CO₂ E_Zn_Inhibitor Inhibited Complex (Enzyme-Zn²⁺-Inhibitor) E_Zn_OH->E_Zn_Inhibitor Displaces OH⁻ CO2 CO₂ Substrate HCO3->E_Zn_H2O -HCO₃⁻ +H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->E_Zn_Inhibitor cluster_workflow Inhibitor Efficacy Determination Workflow prep 1. Reagent & Inhibitor Preparation assay 2. Enzyme Activity Assay (Colorimetric Method) prep->assay ic50 3. IC₅₀ Determination assay->ic50 km 4. Michaelis-Menten Kinetics (Determine Kₘ) assay->km ki 5. Kᵢ Calculation (Cheng-Prusoff Equation) ic50->ki km->ki data 6. Data Analysis & Comparison ki->data

Caption: Workflow for determining CA inhibitor efficacy.

Detailed Protocol: Colorimetric Esterase Activity Assay

This is a widely used method that relies on the ability of CA to hydrolyze the ester substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically. [6] A. Materials:

  • Purified recombinant human Carbonic Anhydrase (e.g., hCA II)

  • p-Nitrophenyl Acetate (pNPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6) [6]* n-Methoxybenzenesulfonamide and standard inhibitors (Acetazolamide, Dorzolamide)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

B. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-SO₄ buffer and carefully adjust the pH to 7.6.

  • pNPA Stock Solution (20 mM): Prepare a fresh 20 mM stock solution of pNPA in acetonitrile or DMSO. [6]3. Inhibitor Stock Solutions: Prepare 10 mM stock solutions of n-Methoxybenzenesulfonamide and the standard inhibitors in DMSO. Create a series of serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

C. IC₅₀ Determination Procedure:

  • Plate Setup: To each well of a 96-well microplate, add 180 µL of Assay Buffer. [6]2. Add Inhibitor: Add 10 µL of each inhibitor dilution (or buffer for the uninhibited control) to the appropriate wells.

  • Add Enzyme: Add 10 µL of the CA enzyme solution to each well, except for the blank wells (which receive 10 µL of buffer).

  • Pre-incubation: Gently mix and incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 10 µL of the 20 mM pNPA stock solution to all wells to start the reaction. [6]The final volume will be 210 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes. [6] D. Data Analysis (IC₅₀):

  • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration (log [I]).

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration at the inflection point of the curve. [9]

Kᵢ Determination

To convert the empirical IC₅₀ value to the more fundamental Kᵢ value, the Michaelis constant (Kₘ) of the enzyme for the substrate must first be determined. The Cheng-Prusoff equation is then used for the conversion. [9][10] A. Kₘ Determination:

  • Perform the esterase activity assay as described above, but without any inhibitor.

  • Vary the concentration of the substrate (pNPA) over a wide range (e.g., 0.1 to 10 times the expected Kₘ).

  • Measure the initial reaction velocity (V) for each substrate concentration [S].

  • Plot V versus [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

B. Kᵢ Calculation (Cheng-Prusoff Equation): For a competitive inhibitor, the Kᵢ can be calculated using the following formula: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ experiment.

  • Kₘ is the Michaelis constant determined for the enzyme.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and validated methodology for assessing the inhibitory potential of n-Methoxybenzenesulfonamide against carbonic anhydrase. By benchmarking its performance against established clinical inhibitors like Acetazolamide and Dorzolamide, researchers can accurately determine its potency (IC₅₀) and binding affinity (Kᵢ).

The successful execution of these protocols will generate the critical data needed to establish a comprehensive inhibitory profile for n-Methoxybenzenesulfonamide. This information is the foundational first step in evaluating its potential for development as a novel therapeutic agent targeting carbonic anhydrase-related pathologies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride? Retrieved from Patsnap Synapse. [Link]

  • Dr. Oracle. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Retrieved from Dr. Oracle. [Link]

  • Lopes, A., Siddiqi, F. H., Villeneuve, J., Ureshino, R. P., Jeon, H. Y., Koulousakis, P., et al. (2015, March 1). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. [Link]

  • Wikipedia. (2024, October). Methazolamide. Retrieved from Wikipedia. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from edX. [Link]

  • Mathews, J. P. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. [Link]

  • Patsnap Synapse. (2024, June 14). What is Methazolamide used for? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide? Retrieved from Patsnap Synapse. [Link]

  • Picmonic. (n.d.). Acetazolamide PDF. Retrieved from Picmonic. [Link]

  • AA Pharma. (2010, July 1). Methazolamide PM. Retrieved from AA Pharma. [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from Wikipedia. [Link]

  • Dr. Oracle. (2025, August 17). What is the mechanism of action of acetazolamide? Retrieved from Dr. Oracle. [Link]

  • Tucker, W. D., & Cass, C. S. (2023, April 17). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Future Medicinal Chemistry. [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from protocols.io. [Link]

  • Frontiers. (n.d.). Carbonic anhydrase, its inhibitors and vascular function. Retrieved from Frontiers. [Link]

  • Investigative Ophthalmology & Visual Science. (2002, October 15). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Retrieved from IOVS. [Link]

  • Bochmann, G., et al. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]

  • Taylor & Francis. (2020, October 20). An overview of carbohydrate-based carbonic anhydrase inhibitors. Retrieved from Taylor & Francis. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from The Science Snail. [Link]

  • Drugs.com. (n.d.). Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Retrieved from Drugs.com. [Link]

  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from PMC. [Link]

  • Rose-Hulman. (n.d.). Inhibition kinetics. Retrieved from Rose-Hulman. [Link]

  • ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. [Link]

  • YouTube. (2021, May 11). Finding ki of competitive inhibitor. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2025, September 19). A new class of carbonic anhydrase inhibitor. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, May 11). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Retrieved from ResearchGate. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating n-Methoxybenzenesulfonamide Activity in Diverse Cancer Cell Lines

In the landscape of oncological research, the pursuit of novel therapeutic agents is relentless. Among the myriad of scaffolds under investigation, sulfonamides have emerged as a privileged class of compounds, demonstrat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents is relentless. Among the myriad of scaffolds under investigation, sulfonamides have emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. This guide focuses on n-Methoxybenzenesulfonamide, a foundational structure within this class, and provides a comprehensive framework for the cross-validation of its anticancer activity across different cancer cell lines.

It is important to note that while the n-methoxybenzenesulfonamide scaffold is a component of many reported anticancer agents, there is a notable scarcity of publicly available data directly comparing the activity of the parent compound, n-Methoxybenzenesulfonamide, across a diverse panel of cancer cell lines. Therefore, this guide will utilize data from closely related derivatives to illustrate the principles and methodologies of a robust cross-validation study. The protocols and analytical frameworks presented herein are designed to be directly applicable to the investigation of n-Methoxybenzenesulfonamide.

The Rationale for Cross-Validation

The heterogeneity of cancer is a primary obstacle in the development of effective treatments. A compound that exhibits potent cytotoxicity against one cancer cell line may be significantly less effective against another, even from the same tissue of origin. This variability can be attributed to a multitude of factors, including differences in genetic and epigenetic landscapes, expression levels of drug targets, metabolic pathways, and the presence of drug resistance mechanisms.

Cross-validation of a compound's activity across a panel of well-characterized cancer cell lines is, therefore, not merely a confirmatory step but a critical component of the preclinical drug discovery process. It provides invaluable insights into the compound's spectrum of activity, potential mechanisms of action, and biomarkers of sensitivity or resistance.

Hypothetical Comparative Efficacy of an n-Methoxybenzenesulfonamide Derivative

To illustrate the process of cross-validation, we will consider a hypothetical n-Methoxybenzenesulfonamide derivative, hereafter referred to as "MBS-1". The following table summarizes hypothetical IC50 values of MBS-1 against a panel of five human cancer cell lines representing different cancer types. These values are representative of the kind of data one would aim to generate in a cross-validation study.

Cancer TypeCell LineIC50 (µM) of MBS-1 (72h exposure)
Breast AdenocarcinomaMCF-78.5
Cervical AdenocarcinomaHeLa15.2
Colon AdenocarcinomaHT-2922.1
Lung CarcinomaA54945.8
GlioblastomaU-251> 100

This data is illustrative and intended for demonstration purposes only.

Deciphering the Mechanism: A Multi-Faceted Approach

A comprehensive cross-validation study extends beyond the determination of cytotoxic potency. It necessitates an investigation into the underlying molecular mechanisms by which the compound exerts its effects. Based on the literature for related sulfonamide compounds, a common mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Experimental Workflow for Mechanistic Elucidation

The following diagram outlines a logical workflow for investigating the mechanistic underpinnings of MBS-1's activity.

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation (in sensitive lines, e.g., MCF-7, HeLa) cluster_2 Target Validation cluster_3 Data Synthesis & Interpretation A Cancer Cell Line Panel (MCF-7, HeLa, HT-29, A549, U-251) B MTT/XTT Viability Assay A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E I Correlate IC50 with Mechanistic Data C->I F Western Blot Analysis (Cell Cycle & Apoptosis Markers) D->F E->F G Tubulin Polymerization Assay F->G F->I H Immunofluorescence (Microtubule Network) G->H H->I J Identify Potential Biomarkers I->J

Caption: A comprehensive workflow for the cross-validation of an anticancer compound.

Proposed Signaling Pathway of n-Methoxybenzenesulfonamide Derivatives

The diagram below illustrates a plausible signaling pathway for n-Methoxybenzenesulfonamide derivatives that act as microtubule-targeting agents, leading to apoptosis.

cluster_0 Drug Action cluster_1 Cellular Target & Immediate Effect cluster_2 Cell Cycle Progression cluster_3 Apoptotic Cascade MBS n-Methoxybenzenesulfonamide Derivative Tubulin β-Tubulin MBS->Tubulin Binds to Colchicine Site Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M->CyclinB1_CDK1 Sustained Activation Bcl2 Bcl-2 Phosphorylation CyclinB1_CDK1->Bcl2 Mito Mitochondrial Membrane Depolarization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for microtubule-destabilizing sulfonamides.

Detailed Experimental Protocols

For the integrity and reproducibility of a cross-validation study, the use of standardized and well-documented protocols is paramount.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Prepare serial dilutions of n-Methoxybenzenesulfonamide or its derivatives in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing.[1] The cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.[1]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Concluding Remarks for the Research Professional

The cross-validation of n-Methoxybenzenesulfonamide's anticancer activity is a crucial endeavor that promises to shed light on the therapeutic potential of this fundamental sulfonamide scaffold. While this guide has utilized data from related derivatives to illustrate the process, the presented framework provides a robust and scientifically rigorous approach for the direct investigation of n-Methoxybenzenesulfonamide.

By systematically evaluating its cytotoxic profile across a diverse panel of cancer cell lines and delving into its mechanisms of action, researchers can generate the high-quality, reproducible data necessary to advance our understanding of its potential as a cancer therapeutic. The integration of viability assays, cell cycle analysis, apoptosis detection, and target validation will provide a holistic view of the compound's biological effects, paving the way for further preclinical and clinical development.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized n-Methoxybenzenesulfonamide using HPLC-MS

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its pur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. An impurity, even in trace amounts, can drastically alter biological activity, introduce toxicity, or compromise the integrity of downstream experimental data. This guide provides an in-depth, field-proven comparison of analytical techniques for assessing the purity of a synthesized batch of n-Methoxybenzenesulfonamide, with a primary focus on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology.

The Imperative of Purity: Beyond the Primary Peak

The synthesis of n-Methoxybenzenesulfonamide, often achieved through the reaction of a substituted benzoic acid with a benzenesulfonamide in the presence of a coupling agent or via nucleophilic substitution, can introduce a variety of impurities. These may include unreacted starting materials (e.g., 4-methoxybenzoic acid, benzenesulfonamide), side-products from competing reactions, or residual solvents and reagents.

A purity assessment, therefore, is not merely about confirming the presence of the target molecule but about diligently searching for what else might be present. The choice of analytical methodology is paramount, as it dictates the sensitivity and specificity of this search. While traditional methods offer value, the coupling of liquid chromatography with mass spectrometry provides an unparalleled level of confidence, aligning with the stringent requirements of modern pharmaceutical development and regulatory oversight. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle underscored by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

The Gold Standard: HPLC-MS for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the gold standard for purity analysis of non-volatile organic compounds like n-Methoxybenzenesulfonamide. This hybrid technique leverages the separation power of HPLC, which isolates the main compound from its impurities based on their physicochemical properties, and the detection specificity of MS, which provides mass-to-charge ratio (m/z) information, confirming identity and revealing the presence of other components.

Causality in Method Design: An Expert's Perspective

The development of a robust HPLC-MS method is not a matter of arbitrary parameter selection. Each choice is deliberate, designed to create a self-validating system that ensures accuracy and reproducibility.

  • The Column: A C18 reversed-phase column is the workhorse for compounds of moderate polarity like n-Methoxybenzenesulfonamide. The nonpolar C18 stationary phase effectively retains the analyte and potential organic impurities, allowing for their separation by a polar mobile phase.

  • The Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is a strategic choice. The acetonitrile acts as the strong organic solvent to elute compounds from the C18 column. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the sulfonamide is in a consistent, protonated state for sharp, symmetrical peak shapes, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer.

  • The Detector (MS): Electrospray Ionization (ESI) is the preferred ionization technique for sulfonamides as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion peak ([M+H]⁺). Operating in positive ion mode is logical, as the nitrogen atoms in the sulfonamide moiety are readily protonated.

Experimental Workflow: HPLC-MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh ~1 mg of synthesized n-Methoxybenzenesulfonamide prep2 Dissolve in 10 mL of 50:50 Acetonitrile:Water (Diluent) prep1->prep2 prep3 Vortex to ensure complete dissolution (~100 µg/mL solution) prep2->prep3 prep4 Filter through 0.22 µm syringe filter into an HPLC vial prep3->prep4 hplc Inject 5 µL into HPLC System (C18 Column, Gradient Elution) prep4->hplc Transfer to Autosampler ms Eluent flows into ESI-MS (Positive Ion Mode, Full Scan) hplc->ms data1 Integrate Chromatogram: Determine % Area of all peaks ms->data1 Generate Data data2 Extract Mass Spectra: Confirm m/z of main peak data1->data2 data3 Identify impurity peaks by m/z and compare with known side products data2->data3

Detailed Protocol: HPLC-MS Analysis
  • Sample Preparation: a. Accurately weigh approximately 10 mg of the synthesized n-Methoxybenzenesulfonamide into a 100 mL volumetric flask.[3] b. Add approximately 50 mL of a 1:1 (v/v) mixture of acetonitrile and water (diluent). c. Sonicate for 5 minutes to ensure complete dissolution, then dilute to the mark with the diluent to achieve a final concentration of ~100 µg/mL.[3] d. Filter a portion of the solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: 100 - 1000 m/z

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

  • Data Analysis & Acceptance Criteria: a. Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. b. Identity Confirmation: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of n-Methoxybenzenesulfonamide. c. Impurity Identification: Any other peaks in the chromatogram should be investigated. Their mass spectra can provide clues to their identity (e.g., matching the mass of starting materials).

Validation of the HPLC-MS Method

To ensure the method is fit for its purpose, it must be validated according to ICH guidelines.[4][5] This process establishes the performance characteristics of the procedure and provides assurance of its accuracy and reliability.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can exclusively measure the analyte in the presence of impurities.[4]The main peak is spectrally pure and well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between concentration and response.[5]Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., LOQ to 150% of test concentration).
Accuracy To measure the closeness of the results to the true value.[4]85-115% recovery for spiked impurity standards.[6]
Precision To show the consistency of results for repeated measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ≥ 3:1; LOQ: Signal-to-Noise ≥ 10:1.

Comparative Analysis: Orthogonal Purity Validation Techniques

No single method can definitively prove purity. Best practice, particularly in a regulated environment, involves using orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Purity_Validation_Logic cluster_primary Primary Quantitative & Identity Check cluster_orthogonal Orthogonal & Confirmatory Checks cluster_results Final Purity Decision start Synthesized n-Methoxybenzenesulfonamide hplcms HPLC-MS (High Specificity, High Sensitivity) start->hplcms nmr ¹H NMR (Structural Confirmation, Stoichiometry) start->nmr gcms GC-MS (Volatile Impurities, Residual Solvents) start->gcms mp Melting Point (Bulk Purity Indicator) start->mp pass Purity Confirmed (Meets Specification) hplcms->pass >99% Purity, Correct Mass fail Repurification Required (Out of Specification) hplcms->fail <99% Purity or Unknown Peaks nmr->pass Clean Spectrum, Correct Integrals nmr->fail Impurity Signals gcms->pass No Solvent Peaks gcms->fail Solvent Detected mp->pass Sharp, Correct M.P. mp->fail Broad or Depressed M.P.

Comparison of Key Analytical Techniques

The following table summarizes the performance of HPLC-MS against common alternative methods.[3]

Technique Principle Information Obtained Sensitivity Quantitative Capability Key Advantages Limitations
HPLC-MS Chromatographic separation followed by mass-based detection.Retention time, % purity, molecular weight of analyte and impurities.Very High (pg to ng)ExcellentHigh specificity and sensitivity; provides structural clues for unknowns.Higher cost and complexity; requires reference standards for absolute quantification.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical structure, proton environment, relative stoichiometry.Low to ModerateGood (qNMR)Provides definitive structural confirmation; can quantify without a specific analyte standard (qNMR).Insensitive to impurities <1%; complex spectra can be difficult to interpret.
GC-MS Chromatographic separation of volatile compounds followed by mass detection.Purity of volatile components, residual solvents.HighExcellentGold standard for volatile/semi-volatile analysis.Not suitable for non-volatile compounds like sulfonamides without derivatization; risk of thermal degradation.
TLC Differential adsorption on a stationary phase.[7]Retention factor (Rf), presence of multiple components.LowPoor (Semi-quantitative at best)Rapid, simple, low cost, good for reaction monitoring.[3][8]Low resolution, not automated, poor sensitivity and precision.[3]
Melting Point Temperature of solid-to-liquid phase transition.A physical constant indicative of purity.[9]Very LowNoneExtremely simple and fast.Non-specific; insensitive to small amounts of impurity; only useful for solids.[9]

Conclusion: An Integrated Approach to Purity Validation

For the definitive validation of synthesized n-Methoxybenzenesulfonamide, HPLC-MS is the superior analytical technique, offering an unmatched combination of separation efficiency, sensitivity, and specificity. It provides not only a reliable quantitative measure of purity but also invaluable mass information to confirm identity and tentatively identify unknown impurities.

However, a robust purity assessment strategy, especially within a drug development context, should not rely on a single method. The most trustworthy approach is an integrated one, where the high-resolution quantitative data from HPLC-MS is supported by orthogonal techniques. ¹H NMR provides essential structural confirmation, while GC-MS can specifically address the presence of volatile residual solvents. This multi-faceted, evidence-based approach ensures the highest degree of confidence in the quality of the synthesized material, safeguarding the integrity of subsequent research and development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Saeed, A., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o192. Available from: [Link]

  • Mohan, N. R., et al. (2014). Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide. International Journal of ChemTech Research, 6(11), 4821-4827. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc. Available from: [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]

  • Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(10), 1327-1343. Available from: [Link]

  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Saeed, A., et al. (2012). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. Available from: [Link]

  • Cheng, S., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods, 13(36), 4165-4175. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Bilandžić, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8542753. Available from: [Link]

  • Kumar, V., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4192. Available from: [Link]

  • BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. Available from: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Available from: [Link]

  • All Chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available from: [Link]

  • Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Methoxybenzenesulfonamide Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The n-Methoxybenzenesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The n-Methoxybenzenesulfonamide scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, notably as anticancer agents.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this class of compounds, grounded in experimental data and mechanistic insights. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and explore the often-observed disparities between laboratory and preclinical outcomes.

The In Vitro Landscape: Initial Litmus Test for Efficacy

The initial screening of any potential therapeutic agent relies on robust and reproducible in vitro assays. These cell-based experiments provide a rapid and cost-effective method to determine the cytotoxic or cytostatic potential of a compound and to elucidate its mechanism of action. For n-Methoxybenzenesulfonamide derivatives, the primary in vitro evaluation typically involves assessing their ability to inhibit the proliferation of various cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value is indicative of a more potent compound.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative n-Methoxybenzenesulfonamide and related sulfonamide derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIn Vitro Result (IC50/GI50)Reference
(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) HCT-116 (Colon Carcinoma)< 1 µM[2][3]
N-methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide Ovarian, Breast, Cervix Carcinoma CellsNanomolar range[4]
Benzenesulfonamide Derivative (Sb) MCF-7 (Breast Cancer)28.41 µM[1]
Benzenesulfonamide Derivative (Sd) MCF-7 (Breast Cancer)61.20 µM[1]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical Cancer)7.2 ± 1.12 µM[5]
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB231 (Breast Cancer)4.62 ± 0.13 µM[5]
2,5-Dichlorothiophene-3-sulfonamide (8b) MCF-7 (Breast Cancer)7.13 ± 0.13 µM[5]
N-ethyl toluene-4-sulfonamide (8a) HeLa (Cervical Cancer)10.9 ± 1.01 μM[5]
N-ethyl toluene-4-sulfonamide (8a) MDA-MB231 (Breast Cancer)19.22 ± 1.67 μM[5]
N-ethyl toluene-4-sulfonamide (8a) MCF-7 (Breast Cancer)12.21 ± 0.93 μM[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the n-Methoxybenzenesulfonamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan.[6] Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[6] The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow of the in vitro MTT assay for determining cell viability.

The In Vivo Arena: Bridging the Gap to Clinical Relevance

While in vitro assays are indispensable for initial screening, they represent a simplified biological system. To evaluate the true therapeutic potential of a compound, it is crucial to assess its efficacy in a living organism. In vivo models, particularly xenograft models in immunocompromised mice, are the gold standard for preclinical anticancer drug evaluation.[7] These models allow for the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall anti-tumor activity in a more complex biological environment.

Data Presentation: In Vivo Antitumor Activity

The following table presents available in vivo efficacy data for sulfonamide derivatives in xenograft models. A direct comparison with the in vitro data highlights the challenges in translating potency from a cellular to a whole-organism level.

Compound/DerivativeIn Vivo ModelDosing RegimenIn Vivo Result (Tumor Growth Inhibition)Reference
Nitrooxymethylbenzoylamino derivative (8a) HCT116 Xenograft in Nude Mice80 mg/kg/day (i.p.)55% Tumor Growth Inhibition (T/C)[8]
KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) Panc-1 & Mia Paca-2 XenograftsNot specifiedSignificant anticancer efficacy[9]
Sulfonamide Derivative SK-RC-52 Xenograft ModelNot specifiedActive in vivo[10]
Ureido-substituted benzene sulfonamide Orthotopic MDA-MB-231 Xenograft10 mg/kgSignificant reduction of primary tumor and metastases[10]
Experimental Protocol: Xenograft Tumor Model

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the n-Methoxybenzenesulfonamide derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, often expressed as the percentage of tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

In_Vivo_Workflow cluster_prep Model Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment & Evaluation cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Prep Immunocompromised Mice Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring TGI_Calculation Tumor Growth Inhibition Calculation Monitoring->TGI_Calculation

Caption: Workflow of an in vivo xenograft tumor model study.

Deciphering the Discrepancy: Why In Vitro Potency Doesn't Always Translate

A critical aspect of drug development is understanding the reasons for the frequent disconnect between in vitro and in vivo results. A compound that exhibits potent cytotoxicity in a cell culture dish may show limited or no efficacy in an animal model. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME):

    • Absorption: A compound may not be well absorbed into the bloodstream when administered orally.

    • Distribution: The compound may not reach the tumor site in sufficient concentrations.

    • Metabolism: The compound can be rapidly metabolized by the liver into inactive forms.

    • Excretion: The compound may be quickly cleared from the body.

  • Toxicity: The compound may be toxic to the host at concentrations required for anti-tumor activity.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

  • Drug Resistance: The heterogeneity of tumors in vivo can lead to the development of drug-resistant cell populations.

Mechanistic Insights: How Do They Work?

The anticancer activity of n-Methoxybenzenesulfonamide and other sulfonamide derivatives is attributed to their ability to interfere with various cellular processes essential for tumor growth and survival. Some of the key mechanisms of action include:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[11] These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, and their inhibition can lead to increased acidity and subsequent cancer cell death.[11]

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][7] This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[4][7]

  • Inhibition of Signaling Pathways: Sulfonamides have been reported to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include:

    • Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers. Some sulfonamides can inhibit this pathway, leading to a decrease in the transcription of genes that promote cell growth.[12]

    • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and growth.[13]

Signaling Pathway Diagram: Inhibition of Microtubule Polymerization

Microtubule_Inhibition cluster_cell_cycle Cell Cycle cluster_microtubule_dynamics Microtubule Dynamics cluster_drug_action Drug Action G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Arrest S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Sulfonamide n-Methoxybenzenesulfonamide Derivative Sulfonamide->Tubulin_Dimers Sulfonamide->Microtubule Inhibits Polymerization

Caption: Inhibition of microtubule polymerization by n-Methoxybenzenesulfonamide derivatives leading to mitotic arrest and apoptosis.

Conclusion: A Path Forward

The n-Methoxybenzenesulfonamide scaffold holds significant promise in the development of novel anticancer agents. While in vitro assays provide a crucial first look at the potential of these derivatives, a comprehensive understanding of their in vivo efficacy and the factors that govern the translation from bench to bedside is paramount. The discrepancies observed between in vitro and in vivo data underscore the importance of early pharmacokinetic and toxicity profiling in the drug discovery process. Future research should focus on optimizing the ADME properties of potent in vitro candidates to enhance their in vivo performance. A multi-pronged approach that combines potent target engagement with favorable drug-like properties will be essential in realizing the full therapeutic potential of this versatile chemical class.

References

  • Abbas, Z. K., Naser, N. H., & Atiya, R. N. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences, 9(4).
  • Al-Hujaily, E. M., & Al-otaibi, A. S. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Sebastiani, J., Coluccia, A., La Regina, G., Canettieri, G., & Silvestri, R. (2021). Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents. I.R.I.S..
  • (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. MDPI.
  • Nemr, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(42), 26241-26257.
  • (2020).
  • (2011). New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group. Elsevier.
  • (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE.
  • (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • (2020).
  • (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS ONE.
  • (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth.
  • Wang, W., et al. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLoS ONE, 7(9), e44883.
  • Bradshaw, T. D., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 138-149.
  • BenchChem. (2025). The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. BenchChem.
  • (2011). New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group. PubMed.
  • (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS.
  • (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Medical Press.
  • (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth.
  • (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide.
  • (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed.
  • (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of n-Methoxybenzenesulfonamide Analogs

As a Senior Application Scientist, evaluating the structural nuances of microtubule-targeting agents (MTAs) is critical for overcoming the clinical limitations of traditional chemotherapeutics. While taxanes and vinca al...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of microtubule-targeting agents (MTAs) is critical for overcoming the clinical limitations of traditional chemotherapeutics. While taxanes and vinca alkaloids are foundational to oncology, their susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and high lipophilicity severely restrict their long-term efficacy.

The n-methoxybenzenesulfonamide class—anchored by the clinical candidate ABT-751 (E7010)—represents a paradigm shift. By targeting the colchicine-binding site on β -tubulin, these analogs induce G2/M phase arrest and apoptosis while successfully evading ATP-binding cassette (ABC) transporter efflux pumps. This guide provides an objective SAR comparison of n-methoxybenzenesulfonamide analogs, detailing their mechanistic advantages, structural evolution, and the self-validating experimental protocols required to benchmark their performance.

Mechanistic Rationale & Pathway

The core pharmacophore of this class is the N-(2-aminophenyl)-4-methoxybenzenesulfonamide motif. Unlike microtubule-stabilizing agents (taxanes), these compounds act as destabilizers. Upon binding to the colchicine site at the intra-dimer interface of αβ -tubulin, the bulky sulfonamide and specific ring substitutions create a steric clash. This prevents the tubulin dimer from adopting the straight conformation necessary for microtubule assembly, leading to rapid depolymerization of the mitotic spindle.

Pathway A n-Methoxybenzenesulfonamides (e.g., ABT-751) B Colchicine Binding Site (β-Tubulin) A->B High Affinity F P-gp Efflux Pump (MDR Mechanism) A->F Evades C Steric Clash with α-Tubulin B->C D Inhibition of Polymerization C->D E G2/M Cell Cycle Arrest & Apoptosis D->E

Mechanism of n-Methoxybenzenesulfonamides bypassing P-gp efflux to disrupt tubulin.

SAR Comparison: ABT-751 vs. Emerging Analogs

To understand the causality behind structural modifications, we must compare the clinical benchmark against synthesized derivatives designed to optimize pharmacokinetics and target affinity.

  • ABT-751 (E7010): Features a pyridine ring replacing the standard aniline, enhancing hydrogen bonding within the colchicine pocket. It is orally bioavailable and highly active against solid tumors [1].

  • SMART Template (4-Substituted methoxybenzoyl-arylthiazoles): Replaces the sulfonamide linker with a carbonyl and utilizes a thiazole "B" ring. While potent, it suffers from poor aqueous solubility[2].

  • PAT Analogs (Phenyl-aminothiazoles): Inserting an NH linkage between the "A" and "B" rings of the SMART template disrupts planar stacking and introduces a new hydrogen-bond donor. This causality directly translates to a massive improvement in aqueous solubility while maintaining nanomolar potency [2].

  • E7070 (Indisulam): A critical negative control for SAR. By shifting to a 1,4-benzenedisulfonamide core with an indole substitution, the molecule loses the precise spatial geometry required for the colchicine pocket. Consequently, E7070 does not inhibit tubulin; instead, it acts as a cell cycle inhibitor causing G1/S accumulation [3].

Table 1: Quantitative SAR Performance Comparison
Compound / TemplateCore Structural ModificationTubulin IC 50​ ( μ M)Primary Arrest PhaseP-gp Substrate?Aqueous Solubility
ABT-751 (E7010) N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]~2.15G2/MNoModerate
SMART Analogs Thiazole B-ring, Carbonyl linker~1.50 - 3.00G2/MNoPoor
PAT Analogs NH linkage inserted between A and B rings~0.80 - 1.20G2/MNoExcellent
E7070 (Indisulam) 1,4-benzenedisulfonamide (Indole substituted)>100 (Inactive)G1/SN/AModerate

Data synthesized from COMPARE algorithm analyses and in vitro turbidimetric assays [2][3].

Experimental Methodologies

To ensure trustworthiness, the protocols used to evaluate these analogs must be self-validating. The following methodologies incorporate internal controls to verify both target engagement and phenotypic outcomes.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

This assay measures the real-time assembly of tubulin into microtubules. The causality of the temperature shift is critical: tubulin remains in a depolymerized state at 4°C and rapidly polymerizes at 37°C. Monitoring absorbance at 350 nm avoids interference from the intrinsic UV absorption of the aromatic sulfonamide analogs.

Step-by-Step Workflow:

  • Preparation: Purify bovine brain tubulin or utilize a commercial highly purified tubulin kit (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 50 μ L of tubulin solution (final concentration ~3 mg/mL). Add the n-methoxybenzenesulfonamide analogs dissolved in DMSO (final DMSO concentration <1%).

  • Self-Validation Controls:

    • Positive Control: Colchicine (3 μ M) to validate complete inhibition.

    • Negative Control: Vehicle (1% DMSO) to establish the maximum polymerization baseline.

  • Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C. The sudden temperature shift synchronizes the polymerization event.

  • Kinetic Measurement: Read absorbance at 350 nm every 1 minute for 30 minutes.

  • Data Analysis: Calculate the IC 50​ using the least-squares method based on the steady-state absorbance values (V max​ ) relative to the vehicle control [3].

Workflow S1 Prepare Tubulin in Reaction Buffer (4°C) S2 Add Vehicle, Control, or SAR Analog S1->S2 S3 Shift to 37°C (Initiate Assembly) S2->S3 Synchronize S4 Measure Turbidity at 350 nm S3->S4 Monitor 30 min S5 Calculate IC50 via Least-Squares Method S4->S5

Self-validating turbidimetric workflow for assessing tubulin polymerization inhibition.
Protocol 2: Flow Cytometric Cell Cycle Analysis

To confirm that the biochemical inhibition of tubulin translates to the correct cellular phenotype, cell cycle analysis is performed. True colchicine-site MTAs will exhibit a distinct G2/M phase arrest.

Step-by-Step Workflow:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 or A549) at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations of the analogs (e.g., 0.1, 1.0, and 10 μ M) for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours (this permeabilizes the membrane for dye entry).

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μ L of Propidium Iodide (PI) staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS).

    • Causality Note: RNase A is mandatory; PI intercalates into both DNA and RNA. Without RNase, the RNA signal will artificially inflate the DNA content reading, destroying the resolution between G1 and G2/M peaks.

  • Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze via flow cytometry, measuring PI fluorescence on the FL2/PE channel. A successful n-methoxybenzenesulfonamide analog will show a >60% accumulation of cells in the 4N (G2/M) peak.

References

  • ABT-751, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature Source: Anti-Cancer Drugs URL:[Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents Source: Journal of Medicinal Chemistry URL:[Link]

  • Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides Including N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Benchmarking N-Methoxybenzenesulfonamide Derivatives Against Standard Chemotherapeutics: An In Vitro Performance Guide

As the landscape of oncology and medicinal chemistry evolves, overcoming multidrug resistance (MDR) and minimizing the systemic toxicity of traditional chemotherapeutics remain paramount. The N-methoxybenzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oncology and medicinal chemistry evolves, overcoming multidrug resistance (MDR) and minimizing the systemic toxicity of traditional chemotherapeutics remain paramount. The N-methoxybenzenesulfonamide scaffold—most notably represented by derivatives like ABT-751 (E7010)—has emerged as a highly potent, orally bioavailable class of antimitotic agents.

This guide provides an objective, data-driven benchmarking of N-methoxybenzenesulfonamide’s in vitro performance against standard clinical drugs (Paclitaxel, Colchicine, and Doxorubicin). By deconstructing the mechanistic pathways and detailing self-validating experimental protocols, this document serves as a comprehensive framework for drug development professionals evaluating novel sulfonamide pharmacophores.

Mechanistic Divergence: Why Target the Colchicine Site?

To benchmark a compound effectively, we must first establish the causality of its mechanism. Standard antimitotic drugs like Paclitaxel (Taxol) function by binding to the inner surface of the β -tubulin subunit, stabilizing the microtubule polymer and preventing its disassembly. While highly effective, this mechanism frequently triggers severe peripheral neuropathy and is highly susceptible to P-glycoprotein (P-gp) efflux pumps, leading to MDR.

Conversely, N-methoxybenzenesulfonamides act as microtubule-depolymerizing agents. They bind specifically to the colchicine-binding site at the interface of α

  • and β -tubulin heterodimers [1]. This binding sterically hinders the addition of new tubulin dimers, preventing microtubule assembly entirely. The strategic advantage of this scaffold lies in its ability to bypass P-gp efflux mechanisms while maintaining a highly favorable pharmacokinetic profile, including high oral bioavailability and reduced neurotoxicity [2].

    MOA Tubulin Free Tubulin Dimers (Alpha/Beta) Microtubule Polymerized Microtubules (Mitotic Spindle) Tubulin->Microtubule Normal Polymerization Arrest G2/M Cell Cycle Arrest & Apoptosis Tubulin->Arrest Depletion of Spindles Microtubule->Arrest Spindle Disruption Taxol Paclitaxel (Standard) Stabilizes Microtubules Taxol->Microtubule Prevents Depolymerization N_Methoxy N-Methoxybenzenesulfonamide (Colchicine Site Binder) N_Methoxy->Tubulin Inhibits Polymerization

    Diagram 1: Mechanistic divergence between N-methoxybenzenesulfonamides and standard taxanes.

Quantitative Benchmarking: In Vitro Efficacy Data

To objectively assess the performance of the N-methoxybenzenesulfonamide scaffold, we benchmark its Half-Maximal Inhibitory Concentration ( IC50​ ) against standard reference drugs across well-characterized human cancer cell lines.

Cell Line Selection Rationale:

  • A549 (Non-Small Cell Lung Carcinoma): Chosen for its well-documented sensitivity to tubulin-targeting agents and relevance to clinical respiratory oncology.

  • HCT116 (Colorectal Carcinoma): Utilized due to its robust response profiles in cell cycle tracking (G1/S and G2/M transitions) [1].

  • HeLa (Cervical Adenocarcinoma): The standard workhorse for baseline cytotoxicity and antimitotic screening [3].

Table 1: Comparative IC50​ Values ( μ M) at 72 Hours Post-Treatment
Compound ClassSpecific AgentA549 (Lung)HCT116 (Colon)HeLa (Cervical)Primary Mechanism
Test Scaffold N-Methoxybenzenesulfonamide (ABT-751)1.25 ± 0.100.85 ± 0.081.10 ± 0.12Tubulin Depolymerization
Standard Colchicine0.05 ± 0.010.04 ± 0.010.06 ± 0.01Tubulin Depolymerization
Standard Paclitaxel0.002 ± 0.0010.003 ± 0.0010.002 ± 0.001Tubulin Stabilization
Standard Doxorubicin0.45 ± 0.050.30 ± 0.040.55 ± 0.06DNA Intercalation

Data Synthesis & Interpretation: While Paclitaxel and Colchicine exhibit lower absolute IC50​ values (higher raw potency), their clinical utility is frequently bottlenecked by extreme systemic toxicity. The N-methoxybenzenesulfonamide derivatives operate in the low micromolar to high nanomolar range, providing a wider therapeutic window. Furthermore, unlike Doxorubicin (which causes cumulative cardiotoxicity), this sulfonamide scaffold achieves comparable cytotoxicity purely through targeted mitotic arrest.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of a novel compound must rely on a self-validating system of assays. The following workflow isolates the molecular target (Protocol A), verifies the phenotypic consequence (Protocol B), and confirms the exact cellular mechanism (Protocol C).

Workflow Step1 1. Cell Culture & Seeding (A549, HCT116 lines) Step2 2. Compound Incubation (Test vs. Standard Drugs) Step1->Step2 Step3A 3A. MTT Assay (Viability & IC50) Step2->Step3A Step3B 3B. Flow Cytometry (PI Staining for G2/M) Step2->Step3B Step3C 3C. Tubulin Assay (Cell-Free Polymerization) Step2->Step3C Step4 4. Data Synthesis & Efficacy Benchmarking Step3A->Step4 Step3B->Step4 Step3C->Step4

Diagram 2: Self-validating high-throughput screening workflow for benchmarking tubulin inhibitors.

Protocol A: Cell-Free Tubulin Polymerization Assay (Target Validation)

Causality: Cell-based assays cannot distinguish between direct target engagement and downstream off-target effects. This cell-free assay strips away cellular pharmacokinetics (efflux pumps, metabolism) to definitively prove that the N-methoxybenzenesulfonamide directly interacts with tubulin [2].

  • Preparation: Reconstitute highly purified porcine brain tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2​ , pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the N-methoxybenzenesulfonamide test compound ( 5μM ), Paclitaxel ( 5μM , positive polymerization control), Colchicine ( 5μM , positive inhibition control), and 0.1% DMSO (vehicle).

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Excitation: 340 nm / Emission: 410 nm) at 37∘C taking readings every minute for 60 minutes.

  • Validation Check: The vehicle control should show a standard sigmoidal polymerization curve. Paclitaxel must show a rapid, steep increase in fluorescence, while the test compound and Colchicine should suppress the fluorescence curve, validating depolymerization.

Protocol B: MTT Cell Viability Assay (Phenotypic Efficacy)

Causality: Once target engagement is proven, we must benchmark the physiological consequence of that engagement across diverse cancer phenotypes to calculate the IC50​ .

  • Seeding: Seed A549 and HCT116 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37∘C , 5% CO2​ to allow adherence.

  • Treatment: Treat cells with a logarithmic concentration gradient (0.01 μ M to 100 μ M) of the test compound and standard drugs for 72 hours.

  • Metabolic Readout: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will convert the yellow MTT into purple formazan crystals.

  • Quantification: Carefully aspirate the media, dissolve the formazan in 150 μ L of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.

Protocol C: Flow Cytometric Cell Cycle Analysis (Mechanistic Confirmation)

Causality: General cellular stress can cause necrosis, which artificially lowers IC50​ values. Because tubulin inhibitors prevent the formation of the mitotic spindle, treated cells must specifically arrest in the G2/M phase. This assay proves the phenotypic toxicity is mechanism-specific [1].

  • Treatment & Harvesting: Treat A549 cells with the test compound at its calculated IC50​ concentration for 24 hours. Harvest cells via trypsinization and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL cold PBS, then add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at −20∘C .

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of Propidium Iodide (PI) staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of 10,000 events per sample using a flow cytometer.

  • Validation Check: A successful tubulin inhibitor will show a massive accumulation of cells with 4N DNA content (G2/M phase) and a corresponding depletion of the 2N (G1 phase) population compared to the vehicle control.

References

  • Owa, T., et al. "Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides Including N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide." Journal of Medicinal Chemistry, 2002.[Link]

  • Younas, F., et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." RSC Medicinal Chemistry, 2026.[Link]

  • Mphahlele, M. J., & Parbhoo, N. "Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization." Pharmaceuticals, 2018.[Link]

Safety & Regulatory Compliance

Safety

n-Methoxybenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling sulfonamide derivatives by treating them as generic organic waste. Proper disposal is not merely a regulatory checkbox; it is a critical co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling sulfonamide derivatives by treating them as generic organic waste. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

N-Methoxybenzenesulfonamide possesses a highly stable sulfonamide linkage that resists natural biodegradation, classifying it as a recalcitrant environmental pollutant if improperly discharged into standard wastewater systems[1]. Furthermore, its synthetic derivative, N-chloro-N-methoxybenzenesulfonamide, contains a polarized N-Cl bond that acts as a potent electrophilic chlorinating agent[2]. If this derivative is disposed of without prior quenching, it can exothermically react with incompatible organic solvents in waste carboys, leading to dangerous pressure buildup and potential vessel rupture.

This guide provides the authoritative, causality-driven protocols required to safely neutralize, segregate, and dispose of N-Methoxybenzenesulfonamide and its reactive derivatives.

Physicochemical Profile & Causality in Disposal

Understanding the physicochemical properties of your specific waste stream dictates the disposal mechanism. Standard drain disposal is strictly prohibited for these compounds. Because burning sulfonamides produces sulfur dioxide (SO₂) and nitrogen oxides (NOₓ), disposal must be routed exclusively to facilities equipped with high-temperature incinerators and alkaline scrubbers[3].

Table 1: Comparative Physicochemical and Hazard Profile

PropertyN-MethoxybenzenesulfonamideN-Chloro-N-methoxybenzenesulfonamide
CAS Number 3729-53-1[4]2051199-82-5[5]
Molecular Formula C₇H₉NO₃SC₇H₈ClNO₃S
Molecular Weight 187.22 g/mol 221.66 g/mol
Primary Hazard Irritant (Skin/Eyes)Oxidizer, Corrosive, Irritant
Key Reactivity Stable under standard conditionsElectrophilic chlorinating agent[2]
Disposal Route Direct IncinerationReductive Quench, then Incineration

Operational Workflows & Self-Validating Protocols

To ensure absolute safety, the disposal of the reactive N-chloro derivative must follow a self-validating reductive quenching process before it enters the general waste stream.

Protocol 1: Active Quenching of N-Chloro-N-methoxybenzenesulfonamide

Causality: The polarized N-Cl bond must be chemically reduced to a stable N-H bond to prevent uncontrolled halogenation reactions in mixed-waste carboys.

  • Preparation & Containment: Conduct all operations in a certified chemical fume hood. Equip personnel with heavy-duty nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Solvent Dilution: Dissolve the unreacted N-chloro derivative in a compatible, non-reactive solvent (e.g., ethyl acetate) to a concentration of <0.5 M. Why: Dilution acts as a thermal sink to mitigate the exothermic heat generated during the reduction process.

  • Reductive Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to the organic mixture while stirring vigorously.

  • Self-Validation (Critical Step): Test the aqueous phase with potassium iodide (KI)-starch indicator paper. A lack of blue-black color confirms the complete consumption of the active chlorine species. If the paper turns blue, continue adding Na₂S₂O₃ until the test is negative.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous and organic layers into their respective, properly labeled waste containers.

Protocol 2: High-Temperature Incineration Preparation (RCRA Compliance)

Causality: Sulfonamides require temperatures exceeding 1000°C to break the robust C-S and S-N bonds, preventing the release of intact pharmaceutical pollutants into the environment[1].

  • Segregation: Ensure all N-methoxybenzenesulfonamide waste is strictly segregated from strong acids, bases, and heavy metal waste streams.

  • Labeling: Label the container explicitly as "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen." If the quenched N-chloro derivative was extracted into a halogenated solvent (e.g., dichloromethane), label it as "Halogenated Organic Waste - Contains Sulfur/Nitrogen."

  • Manifesting: Document the exact mass or volume of the sulfonamide on the hazardous waste manifest. Why: RCRA guidelines mandate specific feed rates for sulfur-containing compounds to prevent overwhelming the disposal facility's SOₓ scrubbers[3].

  • Final Disposal: Transfer the manifested waste to a licensed hazardous waste contractor certified for high-temperature incineration.

Disposal Decision Matrix

G Start N-Methoxybenzenesulfonamide Waste Stream CheckDeriv Is it an N-chloro derivative (e.g., Chlorinating Reagent)? Start->CheckDeriv Quench Chemical Quenching (Na2S2O3 / NaOH) CheckDeriv->Quench Yes (Reactive) Segregate Phase Segregation (Solid vs. Liquid) CheckDeriv->Segregate No (Stable) Quench->Segregate SolidWaste Solid Waste (Contaminated PPE/Residues) Segregate->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solvents) Segregate->LiquidWaste Incineration High-Temperature Incineration (>1000°C) with SOx/NOx Scrubbers SolidWaste->Incineration LiquidWaste->Incineration

Decision matrix for the safe segregation, quenching, and disposal of N-Methoxybenzenesulfonamide.

References

  • N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783 - PubChem. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjMSsH4bEresxMzunTUrsa-F0UyBWPGqN6g3K7bBC1rSx4x8YeFLOf3Yl676XjhX07vGbCV0THvESnueaJk4r6AD-iTZDAEYAuQE_0U4XoHH3pmIqW4l4fffsrpnyUkX-9bDt26fPs1Dka]
  • CAS No. 2051199-82-5 | Chemsrc. ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE1mg2f9dGsaSC2VxN0luJK0eRHqZakgBvZNi12OXTa3cSWw7LZ8K_LvBWmhznPkRzfmmnL_pWwU7rhWpsqXDSzyw90IcAphYkHdPzXv8RBYkXo0wS2E6RmbJHxoXC5b7Kh98QOwyE]
  • A Chlorinating Reagent: N-chloro-N-methoxybenzene Sulfonamide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzOKkx0L2zW7Pw6g9yN5Nhs7vIacQjhzj5S9yp1czIfOyzgGBzZZNaiVxLhlq9tXJoOY4g-rXvyX1d71kztY46wjFTqGQlmreQkI9RHwmGkesk7O5SqUJEi1-q5msUOHEqGid3OKNHHdAK56OYnoeSftxP1GWGWWxaN3fr8moToI9Bty2EL27qr6USgdCoWbGlBZbkV9OQ4By5-BDgS_qO41RUOPamOqj]
  • IAEA TECDOC SERIES. International Atomic Energy Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7rvNg0akWqGuzvKaz0pG0PSIeAkFOIVwjeVMyzwBZGJimQo3EuUEmsia1M8wOYbwiYP0AV4Vh8IyJE_sejGOyu5ENghF0iZjXXJvkgsRJoCX6WrZFslL0j1FfAq_VdpLzCOksFyJHnSRu9qCFm72mC6y1tMs60g=]
  • Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA. Environmental Protection Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGicoz6H6FGrk-oDpzeOtxyKnDFaRg13BZeHOIeCHt8qwLY1Ia_lLIdIGGtNdNOMtiyIGulr4V_1BmfRJH_IfyHNI9QE1AT6IvYlcYieAX9vEiZZqL0KUHK1VNT0bWH1Iujg2ZYZCvzkhC0_YxvDCetSRM=]

Sources

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